Technical Documentation Center

3-Butyl-4,5,6,7-tetrahydro-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Butyl-4,5,6,7-tetrahydro-1H-indazole

Core Science & Biosynthesis

Foundational

3-n-butyl-4,5,6,7-tetrahydro-1H-indazole vs tert-butyl analogs

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals evaluating the structure-activity relationships (SAR) and synthetic pathways of substituted tetrahydroindazoles...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals evaluating the structure-activity relationships (SAR) and synthetic pathways of substituted tetrahydroindazoles.

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole (THI) core is a privileged heterocyclic scaffold frequently leveraged in the development of kinase inhibitors, Sigma-2 receptor ligands, and anti-inflammatory agents[1]. Modulating the C3 position of this scaffold with alkyl substituents fundamentally alters the molecule's spatial geometry, binding kinetics, and metabolic fate. This whitepaper provides a comprehensive technical comparison between the flexible 3-n-butyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 1378814-34-6)[2] and its sterically demanding analog, 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazole . By examining the causality behind steric bulk, conformational entropy, and synthetic activation energies, we provide a definitive framework for optimizing THI-based leads.

Structural Dynamics & Pharmacological Causality

The selection between an n-butyl and a tert-butyl group at the C3 position is a classic exercise in rational drug design, governed by the thermodynamics of target engagement.

  • The n-Butyl Paradigm (Flexibility & Entropy): The linear n-butyl chain is highly flexible. When engaging a target receptor (such as the narrow hydrophobic clefts of Sigma-2 receptors), the n-butyl group can adopt multiple conformations to snake into deep pockets and maximize van der Waals interactions[1]. However, freezing these rotatable bonds upon binding incurs a high conformational entropy penalty (

    
    ), which must be offset by enthalpic gains.
    
  • The tert-Butyl Paradigm (Rigidity & Pre-organization): The tert-butyl group acts as a rigid, sterically bulky hydrophobic "umbrella"[3]. Because its rotational degrees of freedom are inherently restricted, the entropy penalty upon target binding is significantly lower. If the target's binding pocket is sufficiently wide to accommodate this bulk, the tert-butyl analog often exhibits a higher binding affinity (lower

    
    ) and increased target residence time. Conversely, if the pocket is narrow, the steric clash will completely abrogate binding.
    
Interplay of binding kinetics and metabolism driving in vivo efficacy of THI ligands.

ADME Profiling: Metabolic Shielding

Aliphatic oxidation by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) is a primary clearance mechanism for alkyl-substituted heterocycles.

  • n-Butyl Vulnerability: The unbranched n-butyl chain is highly susceptible to

    
     and 
    
    
    
    hydroxylation. This leads to rapid metabolic clearance, high intrinsic clearance (
    
    
    ), and a short in vivo half-life.
  • tert-Butyl Shielding: The tert-butyl group lacks accessible secondary or unhindered primary C-H bonds, effectively shielding the C3 position from CYP450-mediated oxidation. Substituting an n-butyl for a tert-butyl group is a proven strategy to block metabolic soft spots, thereby enhancing metabolic stability and prolonging pharmacokinetic exposure[3].

Quantitative Data Summary
Physicochemical Property3-n-butyl-4,5,6,7-tetrahydro-1H-indazole3-tert-butyl-4,5,6,7-tetrahydro-1H-indazole
Molecular Formula C₁₁H₁₈N₂C₁₁H₁₈N₂
Molecular Weight 178.28 g/mol 178.28 g/mol
Steric Profile Flexible, linear, unhinderedRigid, bulky, sterically demanding
Conformational Entropy High (High penalty upon binding)Low (Pre-organized)
Predicted LogP ~2.8~3.1
CYP450 Vulnerability High (

/

oxidation)
Low (Sterically shielded)

Comparative Synthetic Methodologies

The synthesis of 3-alkyl-THIs typically proceeds via the Knorr-type condensation of a 2-acylcyclohexanone with hydrazine hydrate. The steric nature of the acyl group dictates the required activation energy and synthetic methodology.

  • Unhindered Condensation (n-Butyl): 2-Pentanoylcyclohexanone features an unhindered exocyclic carbonyl carbon. The nucleophilic attack by hydrazine along the Bürgi-Dunitz trajectory occurs readily under standard thermodynamic conditions (ethanol reflux).

  • Sterically Hindered Condensation (tert-Butyl): 2-Pivaloylcyclohexanone features massive steric shielding around the carbonyl due to the bulky tert-butyl group. Standard reflux conditions often stall at the intermediate hydrazone and fail to cyclize. To overcome this thermodynamic barrier, Microwave (MW) irradiation coupled with acid catalysis is strictly required. MW heating provides rapid, localized energy transfer to drive the dehydration and subsequent ring closure[4].

Synthetic logic comparing the preparation of n-butyl vs tert-butyl tetrahydroindazoles.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-n-butyl-4,5,6,7-tetrahydro-1H-indazole

Causality: The unhindered nature of the pentanoyl group allows for spontaneous cyclization without the need for extreme thermal or acidic activation.

  • Reaction Setup: Dissolve 2-pentanoylcyclohexanone (1.0 eq, 10 mmol) in 25 mL of absolute ethanol in a round-bottom flask.

  • Nucleophilic Addition: Add hydrazine hydrate (1.5 eq, 15 mmol) dropwise at 0°C to prevent uncontrolled exothermic side reactions.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 2 hours.

  • Self-Validation Check (TLC/LC-MS): Monitor the disappearance of the diketone via TLC (7:3 Hexane:EtOAc, anisaldehyde stain). Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Pass Criteria: Complete consumption of starting material and presence of the

    
     ion at m/z 179.1.
    
  • Workup: Concentrate the mixture in vacuo, partition between EtOAc and

    
    , wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and evaporate to yield the crude product.
Protocol B: MW-Assisted Synthesis of 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazole

Causality: Glacial acetic acid is added to protonate the carbonyl oxygen, increasing its electrophilicity to overcome the steric shielding of the tert-butyl group. Microwave irradiation provides the necessary localized thermal energy to force the sterically hindered cyclization[4].

  • Reaction Setup: In a 10 mL microwave-safe vial, combine 2-pivaloylcyclohexanone (1.0 eq, 2 mmol) and hydrazine hydrate (2.0 eq, 4 mmol) in 4 mL of absolute ethanol.

  • Acid Catalysis: Add 0.5 mL of glacial acetic acid. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a focused microwave reactor. Irradiate at 150°C for 15 minutes (Dynamic power mode, max 200 W).

  • Self-Validation Check (LC-MS): Due to the harsh conditions, TLC may show multiple spots (hydrazone intermediates). LC-MS is mandatory. Pass Criteria: Dominant peak at m/z 179.1; absence of the uncyclized hydrazone mass.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     to neutralize the acetic acid. Extract with Dichloromethane (DCM) (3 x 10 mL). Dry the combined organics over 
    
    
    
    and purify via flash column chromatography.
Protocol C: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality: This assay empirically validates the hypothesis that the tert-butyl group resists aliphatic oxidation compared to the n-butyl chain.

  • Incubation Setup: Prepare a 1 mL incubation mixture containing 1 µM of the test compound (n-butyl or tert-butyl THI), 0.5 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching (Self-Validation): Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold MeCN instantly denatures the CYP enzymes, locking the metabolic state for accurate temporal analysis.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

1.[3] 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile - Smolecule Source: smolecule.com URL:

2.[1] Application Notes and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole - Benchchem Source: benchchem.com URL:

3.[2] 74197-21-0|4,5,6,7-Tetrahydro-1H-indazol-6-amine - BLDpharm Source: bldpharm.com URL:

4.[4] Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC Source: nih.gov URL:

Sources

Exploratory

Toxicological and Handling Framework for 3-Substituted-4,5,6,7-Tetrahydroindazoles: A Comprehensive Safety Data Guide

Introduction: Pharmacological Relevance and Inherent Risks 3-Substituted-4,5,6,7-tetrahydroindazoles represent a highly versatile class of heterocyclic compounds that serve as critical pharmacophores in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Pharmacological Relevance and Inherent Risks

3-Substituted-4,5,6,7-tetrahydroindazoles represent a highly versatile class of heterocyclic compounds that serve as critical pharmacophores in modern medicinal chemistry. They are primarily recognized for their potent inhibition of cyclin-dependent kinases (e.g., CDK2/cyclin complexes) in oncology 1 and their partial ergoline structural mimicry, which yields significant dopaminergic activity 2.

However, the same physicochemical properties that enable their deep tissue penetration and high target affinity—namely, the lipophilic saturated cyclohexane ring fused to a polar, hydrogen-bonding pyrazole core—also impart significant occupational hazards [[3]](). This technical guide synthesizes the toxicological profile, mechanistic causality, and self-validating handling protocols required for the safe manipulation of these intermediates in an R&D setting.

Hazard Identification and GHS Profiling

The safety profile of 3-substituted-4,5,6,7-tetrahydroindazoles (such as 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid) demonstrates a multi-route exposure risk. According to aggregated Globally Harmonized System (GHS) classifications, these compounds act as severe irritants and acute toxicants 4.

Quantitative Hazard Summary
Hazard ClassGHS CategoryH-StatementClinical ManifestationRequired PPE
Acute Toxicity (Oral) Category 4H302Systemic toxicity if swallowedNitrile gloves, face shield
Acute Toxicity (Dermal) Category 4H312Harmful in contact with skinDouble-layered Neoprene gloves
Skin Corrosion/Irritation Category 2H315Erythema, localized inflammationLab coat, chemical apron
Serious Eye Damage Category 2AH319Corneal opacity, severe irritationSplash-proof safety goggles
STOT (Single Exposure) Category 3H335Respiratory tract irritationFume hood, N95/P100 respirator
Mechanistic Toxicology: The Causality of Irritation

Why do these specific hazards manifest? The toxicity of 3-substituted-4,5,6,7-tetrahydroindazoles is a direct function of their molecular architecture. The nitrogen-rich pyrazole moiety acts as both a potent hydrogen bond donor and acceptor. When exposed to the aqueous environment of the corneal epithelium or the lipid bilayer of the stratum corneum, the compound rapidly partitions. The 3-substitution (often a carboxylic acid or ester) lowers the local pH, while the pyrazole core interacts non-specifically with epidermal proteins, causing rapid protein denaturation and localized cytokine release 5.

Pathway cluster_0 Pharmacological Pathway cluster_1 Toxicological Pathway THI 3-Substituted 4,5,6,7-Tetrahydroindazole CDK2 CDK2/Cyclin Complex THI->CDK2 Target Affinity Epithelial Epithelial Protein Binding THI->Epithelial Off-Target Interaction Arrest Cell Cycle Arrest (Therapeutic) CDK2->Arrest Inflammation Localized Inflammation (H315, H319) Epithelial->Inflammation

Pharmacological targeting versus localized toxicological pathways of tetrahydroindazoles.

Self-Validating Experimental Protocol for Safe Handling and Synthesis

When synthesizing tetrahydroindazole derivatives—such as via the condensation of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione with hydrazines 1—researchers must employ a closed-system, self-validating safety protocol. A self-validating protocol ensures that each step contains an inherent physical or chemical check that prevents progression if safety parameters are not met.

Step-by-Step Methodology

Step 1: Pre-Weighing Containment

  • Action: Weigh the 3-substituted-4,5,6,7-tetrahydroindazole precursor inside a static-dissipative weighing enclosure.

  • Causality: These compounds often form fine, easily aerosolized powders. Static-dissipative environments prevent electrostatic repulsion from dispersing the powder into the breathing zone (mitigating H332/H335 risks).

  • Validation Check: Ensure the analytical balance stabilizes within 3 seconds. Continuous drifting indicates micro-drafts and potential aerosolization, requiring immediate sash adjustment.

Step 2: Engineering Controls Setup

  • Action: Transfer the sealed vessel to a continuously monitored chemical fume hood.

  • Causality: Vapors from the synthesis (especially if using halogenated solvents or hydrazine derivatives) are acutely toxic.

  • Validation Check: Verify the digital anemometer reads a face velocity of

    
     100 feet per minute (fpm) before opening the vessel.
    

Step 3: Closed-System Reaction Execution

  • Action: Dissolve the compound in a compatible solvent (e.g., tetrahydrofuran or methanol) using a septum-sealed flask purged with inert gas (Argon/N2). Add reagents via a pressure-equalizing dropping funnel.

  • Causality: Preventing atmospheric moisture from entering the system limits the exothermic degradation of reactive intermediates, which could otherwise cause solvent boil-off and containment breach.

  • Validation Check: Monitor the internal thermocouple. A temperature spike of >5°C/min indicates a runaway reaction; immediately apply a pre-staged ice/acetone cooling bath.

Step 4: Quenching and Workup

  • Action: Quench the reaction slowly with a saturated aqueous sodium bicarbonate solution.

  • Causality: Neutralizes residual acidic 3-substituents and unreacted electrophiles, converting them into water-soluble, less hazardous salts.

  • Validation Check: Use pH paper to confirm the aqueous layer has reached a pH of 7.5–8.0 before transferring to a separatory funnel.

Workflow Start Compound Procurement & Risk Assessment PPE PPE Verification (Gloves, Goggles, Respirator) Start->PPE Hood Fume Hood Operation (Min 100 fpm face velocity) PPE->Hood Reaction Synthesis / Handling (Closed System) Hood->Reaction Waste Halogenated / Non-Halogenated Waste Segregation Reaction->Waste

Workflow for the safe handling and synthesis of tetrahydroindazole derivatives.

Emergency Response and Spill Management

In the event of a breach in containment, the response must be dictated by the physical state of the 3-substituted-4,5,6,7-tetrahydroindazole.

  • Solid Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the irritant, directly exposing the respiratory tract (H335). Instead, cover the spill with damp, absorbent paper towels (using water or a dilute neutralizing buffer), carefully roll the towels inward to trap the powder, and place them in a hazardous waste bag.

  • Solution Spill: Because these compounds are highly lipophilic, water alone is insufficient for decontamination. Absorb the liquid with inert materials (e.g., vermiculite or sand). Wash the contaminated surface with a mixture of water and a mild surfactant, followed by a wipe-down with ethanol or isopropanol to ensure complete solubilization and removal of the active pharmaceutical ingredient (API).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75317, 4,5,6,7-tetrahydro-1H-indazole". PubChem.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 648852, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid". PubChem.
  • Pharmacia & Upjohn S.p.A. "WO2000069846A1 - 4,5,6,7-tetrahydroindazole derivatives as antitumor agents". Google Patents.
  • Lee, Jae Chul, et al. "Tetrahydroindazole inhibitors of CDK2/cyclin complexes". PMC - NIH.
  • McQuaid, Loretta A., et al. "Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity". Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Butyl-4,5,6,7-tetrahydro-1H-indazole via Knorr Pyrazole Condensation

Executive Summary The synthesis of highly substituted tetrahydroindazoles is a critical workflow in medicinal chemistry, providing access to rigidified pyrazole scaffolds with potent pharmacological properties. This appl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted tetrahydroindazoles is a critical workflow in medicinal chemistry, providing access to rigidified pyrazole scaffolds with potent pharmacological properties. This application note details the optimized synthesis of 3-butyl-4,5,6,7-tetrahydro-1H-indazole from 2-pentanoylcyclohexanone and hydrazine hydrate. By leveraging a microwave-assisted Knorr pyrazole condensation, this protocol dramatically reduces reaction times while maximizing chemoselectivity and yield.

Mechanistic Rationale & Reaction Dynamics

The Knorr pyrazole synthesis is a robust, self-assembling method for generating pyrazole heterocycles from 1,3-dicarbonyls and hydrazines, a reaction class extensively[1].

In this specific application, 2-pentanoylcyclohexanone acts as an asymmetric bis-electrophile. The reaction causality is governed by the following sequence:

  • Acid-Catalyzed Activation: The addition of catalytic glacial acetic acid is critical. It protonates the carbonyl oxygens, thereby lowering the lowest unoccupied molecular orbital (LUMO) energy of the electrophile. This accelerates the initial nucleophilic attack by the highly reactive

    
    -nitrogen of hydrazine hydrate[2].
    
  • Hydrazone Formation: Condensation at the less sterically hindered or more electrophilic carbonyl yields a mono-hydrazone intermediate.

  • Intramolecular Cyclization: The high effective molarity of the adjacent secondary nitrogen promotes a rapid, kinetically favored 5-exo-trig intramolecular cyclization onto the remaining carbonyl[3].

  • Aromatization: Subsequent dehydration drives the aromatization of the newly formed pyrazole ring, yielding the thermodynamically stable 3-butyl-4,5,6,7-tetrahydro-1H-indazole[4].

Mechanism A 2-Pentanoylcyclohexanone (1,3-Diketone) C Mono-hydrazone Intermediate A->C + B (H+ cat, -H2O) B Hydrazine Hydrate (Bis-nucleophile) D Hydroxypyrazoline (Cyclized Intermediate) C->D Intramolecular Cyclization E 3-Butyl-4,5,6,7-tetrahydro- 1H-indazole D->E Dehydration (-H2O)

Mechanistic pathway of Knorr pyrazole synthesis yielding 3-butyl-4,5,6,7-tetrahydro-1H-indazole.

Quantitative Data Summary

The application of microwave (MW) irradiation to this synthesis has been shown to[5]. MW dielectric heating directly couples with the polar ethanol solvent and the transition states, suppressing thermal degradation byproducts.

Reaction ParameterConventional RefluxMicrowave-Assisted (Recommended)[5]
Solvent System Ethanol / Glacial AcOH (cat.)Ethanol / Glacial AcOH (cat.)
Temperature 78 °C (Reflux)120 °C (Sealed Vessel)
Reaction Time 4.0 – 6.0 hours15 – 20 minutes
Average Yield 65% – 75%85% – 92%
Crude Purity Moderate (Requires column chromatography)High (Often requires only simple filtration/extraction)

Experimental Methodologies

Workflow Step1 1. Reagent Assembly (1,3-Diketone + N2H4) Step2 2. Acid Catalysis (Glacial AcOH) Step1->Step2 Step3 3. Microwave Irradiation (120 °C, 15 min) Step2->Step3 Step4 4. Quench & Neutralize (Sat. NaHCO3) Step3->Step4 Step5 5. Liquid-Liquid Extraction (EtOAc / Aqueous) Step4->Step5 Step6 6. Flash Chromatography (Hexanes:EtOAc) Step5->Step6 Step7 Pure 3-Butyl-4,5,6,7- tetrahydro-1H-indazole Step6->Step7

Experimental workflow for the microwave-assisted synthesis of the tetrahydroindazole target.

Protocol A: Microwave-Assisted Synthesis (Self-Validating System)

This protocol is optimized for a standard laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Reagent Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-pentanoylcyclohexanone (1.0 mmol, ~182 mg) in absolute ethanol (3.0 mL).

    • Validation: The 1,3-diketone should fully dissolve, forming a clear, pale-yellow solution.

  • Catalysis & Nucleophile Addition: Add glacial acetic acid (0.1 mL, catalytic). Subsequently, add hydrazine hydrate (1.2 mmol, ~60 µL of an 80% aqueous solution) dropwise. Caution: Hydrazine is highly toxic; perform strictly in a fume hood.

    • Validation: Upon addition, a mild exotherm should be felt through the vial, and the solution may slightly deepen in color, indicating the rapid, exothermic formation of the mono-hydrazone intermediate.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture at 120 °C for 15 minutes using dynamic power modulation (max power 150 W) with high-speed stirring.

    • Validation: Post-irradiation, cool the vial to room temperature via pressurized air. TLC analysis (Hexanes:EtOAc 7:3) must show the complete consumption of the starting material (

      
       ~0.6) and the appearance of a new, highly UV-active product spot (
      
      
      
      ~0.3) corresponding to the conjugated pyrazole system.
  • Quench & Neutralize: Transfer the mixture to a separatory funnel, dilute with ethyl acetate (15 mL), and wash with saturated aqueous NaHCO

    
     (10 mL).
    
    • Validation: Vigorous effervescence (CO

      
       evolution) will occur. Continue washing until no further bubbling is observed, confirming the complete neutralization of the acetic acid catalyst.
      
  • Extraction & Isolation: Wash the organic layer with brine (10 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. The highly lipophilic tetrahydroindazole core partitions favorably into the organic layer.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield pure 3-butyl-4,5,6,7-tetrahydro-1H-indazole.

Protocol B: Conventional Reflux (Alternative)
  • Setup: In a 50 mL round-bottom flask, dissolve 2-pentanoylcyclohexanone (5.0 mmol, ~911 mg) in absolute ethanol (15 mL).

  • Addition: Add glacial acetic acid (0.5 mL) followed by hydrazine hydrate (6.0 mmol, 0.3 mL).

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 85 °C for 4 to 6 hours. Monitor progression via TLC every 2 hours.

  • Workup: Remove ethanol via rotary evaporation. Dissolve the residue in dichloromethane (30 mL), wash with saturated NaHCO

    
     (20 mL) and brine (20 mL). Dry the organic layer (Na
    
    
    
    SO
    
    
    ), concentrate, and purify via chromatography as described above.

Analytical Validation Expectations

To confirm the structural integrity of the synthesized 3-butyl-4,5,6,7-tetrahydro-1H-indazole, the following analytical signatures should be observed:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the disappearance of the diketone
    
    
    -protons. The butyl chain will present a characteristic terminal methyl triplet near
    
    
    0.9 ppm and methylene multiplets between
    
    
    1.3 - 2.6 ppm. The cyclohexane ring protons will appear as multiplets around
    
    
    1.7 - 2.7 ppm. A broad singlet above
    
    
    10.0 ppm will confirm the presence of the pyrazole N-H (exchangeable with D
    
    
    O).
  • Mass Spectrometry (ESI-MS): An [M+H]

    
     peak at m/z 179.15 should be clearly visible, confirming the exact mass of the target compound.
    

References

  • Polo, E., Trilleras, J., Ramos, J., Galdámez, A., Quiroga, J., & Gutierrez, M. (2016). "Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives." Molecules, 21(7), 903.[Link]

  • Flood, D. T., Hintzen, J. C. J., Bird, M. J., & Dawson, P. E. (2018). "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL." Angewandte Chemie International Edition, 57(36), 11634–11639.[Link]

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[Link]

Sources

Application

Application Note: 3-Butyl-Tetrahydroindazole as a Privileged Scaffold for Hydrophobic Pocket Targeting in Drug Discovery

Executive Summary & Strategic Rationale The tetrahydroindazole (THI) core is a highly versatile, privileged pharmacophore in modern medicinal chemistry. Its constrained, partially saturated bicyclic structure provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The tetrahydroindazole (THI) core is a highly versatile, privileged pharmacophore in modern medicinal chemistry. Its constrained, partially saturated bicyclic structure provides a unique geometric vector for presenting substituents to target proteins. Recent drug discovery campaigns have successfully leveraged the THI scaffold to target Sigma-2 receptors (TMEM97) for central nervous system (CNS) disorders and oncology[1], human dihydroorotate dehydrogenase (DHODH) for immunosuppression and cancer[2], and cyclooxygenase-2 (COX-2) for inflammation[3].

A critical optimization strategy for the THI core involves the alkylation of the C3 position. Specifically, the 3-butyl-tetrahydroindazole derivative represents a "Goldilocks" modification. The 4-carbon aliphatic chain provides the precise steric bulk and lipophilicity (LogP) required to displace ordered water molecules within deep hydrophobic binding clefts, thereby maximizing the entropic driving force of binding without excessively compromising aqueous solubility[4].

Mechanistic Insights: Targeting the Sigma-2 Receptor

To understand the utility of the 3-butyl-THI scaffold, we must examine its mechanism of action in a validated target pathway. The Sigma-2 receptor, recently identified as the transmembrane protein TMEM97, regulates cholesterol homeostasis and interacts closely with the PGRMC1 complex[4]. The 3-butyl moiety of the THI scaffold acts as a lipophilic anchor, driving high-affinity interactions within the TMEM97 binding pocket. This binding disrupts the PGRMC1 complex, triggering cellular stress and subsequent apoptosis in tumor cells.

MOA LIG 3-Butyl-THI Scaffold REC Sigma-2 Receptor (TMEM97) LIG->REC Hydrophobic Interaction COMP PGRMC1 Complex REC->COMP Modulates CHOL Cholesterol Homeostasis COMP->CHOL Disrupts APOP Tumor Suppression (Apoptosis) CHOL->APOP Induces Stress

Mechanism of action for 3-butyl-THI derivatives targeting the Sigma-2 receptor pathway.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The optimization of the C3 position requires a delicate balance between target affinity and pharmacokinetic (PK) liabilities. As the alkyl chain lengthens, target affinity typically increases due to enhanced van der Waals contacts; however, metabolic stability decreases as the lipophilic chain becomes a prime target for Cytochrome P450 (CYP) oxidation[2].

Table 1: Influence of C3-Alkyl Chain Length on THI Pharmacological Profile

C3 SubstituentSigma-2 Affinity (K_i, nM)LogD (pH 7.4)Microsomal Half-life (t_1/2, min)Mechanistic Observation
Methyl 145.02.1>60Poor hydrophobic pocket engagement; high metabolic stability.
Ethyl 58.22.654Moderate affinity; sub-optimal van der Waals contacts.
Propyl 12.43.142Strong affinity; good balance of solubility and binding[4].
Butyl 3.8 3.6 28 Optimal hydrophobic packing; acceptable metabolic stability.
Pentyl 4.14.2<10No gain in affinity; rapid CYP450-mediated clearance.

Note: Data synthesized to illustrate the structure-activity relationship principles discussed in recent THI optimization studies[1],[2].

Experimental Protocol: Synthesis of 3-Butyl-4,5,6,7-tetrahydro-1H-indazole

The most robust and scalable route to the THI core is the cyclocondensation of a 2-acylcyclohexanone with hydrazine[5],[6].

Materials & Reagents
  • 2-pentanoylcyclohexanone (1.0 equiv, 10 mmol)

  • Hydrazine hydrate (1.2 equiv, 12 mmol)

  • Glacial acetic acid (20 mL)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask containing 2-pentanoylcyclohexanone (10 mmol), add 20 mL of glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose. It acts as an excellent solvent for the lipophilic dicarbonyl and provides the mild acidic protons required to activate the carbonyl carbon, accelerating nucleophilic attack by hydrazine[6].

  • Hydrazine Addition: Cool the flask to 0 °C in an ice bath. Add hydrazine hydrate (12 mmol) dropwise over 10 minutes.

    • Causality: The 1.2 equivalent excess ensures complete consumption of the dicarbonyl intermediate, preventing competitive side reactions. The slight excess is easily washed away during aqueous workup due to its high water solubility.

  • Thermal Cyclization: Remove the ice bath and heat the reaction mixture to reflux (80 °C) for 4 hours.

    • Self-Validation Check: Before quenching, monitor the reaction via TLC (3:1 Hexane:EtOAc). The starting dicarbonyl will appear as a UV-inactive spot that stains readily with KMnO₄. The complete disappearance of this spot confirms that the intermediate hydrazone has fully formed and thermally dehydrated into the aromatized pyrazole ring.

  • Workup & Isolation: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water. Carefully neutralize the solution to pH 7.5 using saturated aqueous NaHCO₃.

    • Causality: Neutralization is critical. Failing to neutralize the acetic acid will result in the protonation of the newly formed indazole nitrogen, dragging the target product into the aqueous phase and drastically reducing the isolated yield.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-butyl-tetrahydroindazole.

Biological Validation Workflow & Protocols

Because the 3-butyl group increases the lipophilicity of the scaffold, assessing in vitro metabolic stability is a mandatory checkpoint before advancing the compound to in vivo models[2].

Workflow N1 Scaffold Design (THI Core) N2 C3-Alkylation (3-Butyl) N1->N2 N3 In Vitro Assays (Binding & Stability) N2->N3 N4 SAR Modeling (Pharmacophore) N3->N4 N4->N1 Iteration N5 Lead Selection N4->N5

Iterative SAR workflow for the optimization of 3-alkyl-tetrahydroindazole leads.

Protocol: Microsomal Stability Assay
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: This buffer precisely mimics physiological pH and provides the optimal ionic strength and magnesium co-factors required for liver microsome enzymatic activity.

  • Pre-Incubation: In a 96-well plate, combine mouse liver microsomes (0.5 mg/mL final protein concentration) with the 3-butyl-THI compound (1 µM final concentration). Incubate at 37 °C for 5 minutes.

    • Causality: This pre-incubation step is vital. It allows the highly lipophilic 3-butyl-THI compound to fully partition into the microsomal lipid membranes before metabolism begins, preventing artificial lag phases in the kinetic data.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration) to the wells.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise "start switch" for the metabolic reaction[2].

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The ice-cold acetonitrile serves a dual purpose: the cold temperature thermodynamically halts enzyme kinetics, while the organic solvent instantly denatures the CYP450 proteins, precipitating them out of solution to protect the LC-MS/MS column from fouling.

  • Self-Validation Check: Always run a parallel incubation with Verapamil (a known CYP3A4 substrate). If the Verapamil control does not show >50% depletion within 30 minutes, the NADPH regenerating system or the microsomes have failed, and the assay must be invalidated and repeated.

References

  • Title: Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands Source: ChemMedChem URL: [Link]

  • Title: Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: Molecules URL: [Link]

Sources

Method

Application Note: Preparation of 3-Alkyl-4,5,6,7-Tetrahydroindazoles via Knorr Pyrazole Synthesis

Abstract This technical guide details the protocol for synthesizing 3-alkyl-4,5,6,7-tetrahydroindazoles using the Knorr pyrazole synthesis method. The tetrahydroindazole scaffold is a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol for synthesizing 3-alkyl-4,5,6,7-tetrahydroindazoles using the Knorr pyrazole synthesis method. The tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in cannabinoid receptor ligands, Hsp90 inhibitors, and anti-inflammatory agents. This protocol utilizes the cyclocondensation of 2-acylcyclohexanones with hydrazine hydrate. We provide a robust, scalable methodology, mechanistic insights into regioselectivity and tautomerism, and troubleshooting strategies to maximize yield and purity.

Introduction & Scientific Rationale

The Knorr pyrazole synthesis is the most established method for constructing pyrazole rings. While typically applied to acyclic 1,3-dicarbonyls, its application to cyclic


-diketones (specifically 2-acylcyclohexanones) yields fused bicyclic systems: 4,5,6,7-tetrahydroindazoles .
Pharmacological Significance

The 3-alkyl-4,5,6,7-tetrahydroindazole moiety is bioisosteric with indole and exhibits significant biological activity:

  • Anti-inflammatory: Inhibition of nitric oxide production.

  • Oncology: Inhibition of Hsp90 and Human Dihydroorotate Dehydrogenase (DHODH) [1].

  • Neurology: Modulation of CB1/CB2 cannabinoid receptors.

Reaction Principle

The synthesis involves the condensation of a 1,3-dielectrophile (2-acylcyclohexanone) with a 1,2-dinucleophile (hydrazine). The reaction proceeds through a hydrazone intermediate followed by intramolecular cyclization and dehydration.[1]

Key Mechanistic Considerations:

  • Tautomerism: The starting material, 2-acylcyclohexanone, exists in equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding but the keto form is the electrophile.

  • Regioselectivity: With hydrazine hydrate (

    
    ), the product exists as a tautomeric mixture (
    
    
    
    - and
    
    
    -indazole). If substituted hydrazines (
    
    
    ) are used, two regioisomers are possible, governed by the relative electrophilicity of the exocyclic carbonyl vs. the ring carbonyl.

Reaction Mechanism & Pathway[1][2][3][4][5][6][7][8]

The following diagram illustrates the acid-catalyzed mechanism. Note that while the reaction can proceed under neutral conditions, acid catalysis (typically Acetic Acid) accelerates the dehydration steps.

KnorrMechanism Reactants 2-Acylcyclohexanone + Hydrazine Inter1 Tetrahedral Intermediate Reactants->Inter1 Nucleophilic Attack (Exocyclic C=O) Hydrazone Hydrazone Intermediate Inter1->Hydrazone - H2O (Dehydration) Cyclization Intramolecular Attack (Cyclization) Hydrazone->Cyclization Ring C=O activation Aminal Cyclic Aminal Intermediate Cyclization->Aminal C-N Bond Formation Product 3-Alkyl-4,5,6,7- tetrahydroindazole Aminal->Product - H2O (Aromatization)

Figure 1: Step-wise mechanism of the Knorr condensation. The initial attack typically occurs at the less sterically hindered exocyclic carbonyl.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleStoichiometry
2-Acetylcyclohexanone >95%Substrate1.0 eq
Hydrazine Hydrate 64% or 80% (aq)Nucleophile1.1 - 1.2 eq
Ethanol (EtOH) AbsoluteSolvent5-10 mL/mmol
Glacial Acetic Acid 99%Catalyst0.1 eq (Cat.)
Ethyl Acetate/Hexane HPLC GradePurificationN/A

Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with double nitrile gloves. 2-Acetylcyclohexanone has a pungent odor.

Preparation of Starting Material (If not commercially available)

Note: 2-Acetylcyclohexanone is commercially available but can be unstable. For critical applications, synthesize fresh via the Stork Enamine method (Cyclohexanone + Pyrrolidine


 Enamine 

Product).
Synthesis Procedure (Standard Scale: 10 mmol)

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-acetylcyclohexanone (1.40 g, 10 mmol) in Ethanol (15 mL).

  • Add Glacial Acetic Acid (3-5 drops). The acid prevents the formation of azine byproducts by ensuring rapid protonation of intermediates.

  • Place the flask in an ice-water bath (0–5 °C).

  • Add Hydrazine Hydrate (0.60 mL, ~11-12 mmol) dropwise over 5 minutes.

    • Rationale: Exothermic reaction.[2] Controlled addition prevents thermal runaway and side reactions.

Step 2: Cyclocondensation

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.

  • Attach a reflux condenser.

  • Heat the reaction mixture to Reflux (78 °C) for 2–4 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 1:1 EtOAc/Hexane). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (Product,
      
      
      ) should appear. Staining with
      
      
      or Iodine is recommended as the product may not be strongly UV active.

Step 3: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove approximately 80% of the ethanol.

  • Option A (Precipitation - Preferred for Solids): Pour the concentrated residue into ice-cold water (30 mL) with vigorous stirring. The product should precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

  • Option B (Extraction - For Oils): If the product oils out, extract with Dichloromethane (DCM) (

    
     mL). Wash combined organics with Brine, dry over anhydrous 
    
    
    
    , filter, and concentrate.

Step 4: Purification

  • Recrystallization: Dissolve crude solid in a minimum amount of hot Ethanol or Ethyl Acetate. Add Hexane dropwise until turbidity persists. Cool to 4 °C.

  • Yield Expectation: 75–90%.

Process Workflow & Decision Tree

Workflow Start Start: 2-Acylcyclohexanone + Hydrazine Reflux Reflux in EtOH (2-4 Hours) Start->Reflux TLC TLC Check: SM Consumed? Reflux->TLC Continue Continue Reflux (+1 Hour) TLC->Continue No Workup Evaporate EtOH Pour into Ice Water TLC->Workup Yes Continue->TLC StateCheck Physical State? Workup->StateCheck Solid Filtration & Wash (H2O) StateCheck->Solid Solid Ppt Oil DCM Extraction & Flash Chromatography StateCheck->Oil Oily Residue Final Pure 3-alkyl-4,5,6,7- tetrahydroindazole Solid->Final Oil->Final

Figure 2: Operational workflow for synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Azines Excess ketone or insufficient hydrazine.Ensure Hydrazine is in slight excess (1.2 eq). Add hydrazine to the ketone slowly.
Low Yield / Incomplete Reaction Water in solvent inhibiting dehydration.Use absolute ethanol or add molecular sieves. Extend reflux time.
Product "Oiling Out" Impurities or low melting point.Seed the oil with a pure crystal if available. Scratch the flask glass. Use Option B (Extraction) followed by column chromatography.[3]
Regioisomer Mixtures (Only if using substituted hydrazines)Regioselectivity is hard to control thermally. Switch to regioselective conditions (e.g., solvent polarity changes or Lewis Acid catalysis) [2].
Characterization Data (Example for 3-Methyl analogue)
  • Appearance: White crystalline solid.

  • Melting Point: 112–114 °C.

  • 1H NMR (CDCl3, 400 MHz):

    
     10.5 (br s, 1H, NH), 2.65 (t, 2H, 
    
    
    
    ), 2.50 (t, 2H,
    
    
    ), 2.25 (s, 3H,
    
    
    ), 1.80 (m, 4H,
    
    
    ).
    • Interpretation: The broad singlet at 10.5 ppm confirms the pyrazole NH. The singlet at 2.25 ppm confirms the 3-methyl group.

References

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (2020). URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Journal of Organic Chemistry (2008). URL:[Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Source: Molecules (2021). URL:[Link]

Sources

Application

Precision Functionalization of 3-Butyl-4,5,6,7-tetrahydro-1H-indazole: N1-Selective Protocols

Executive Summary The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indazoles and phenols in targets ranging from Lonidamine analogs (anti-cancer/a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indazoles and phenols in targets ranging from Lonidamine analogs (anti-cancer/anti-spermatogenic) to DHODH inhibitors (autoimmune diseases).[1][2] However, the functionalization of this core presents a classic regioselectivity challenge: distinguishing between the N1 and N2 nitrogen atoms.[3]

For the specific substrate 3-butyl-4,5,6,7-tetrahydro-1H-indazole , the presence of the C3-butyl group provides a unique steric handle.[2] While unsubstituted indazoles often yield mixtures, this guide demonstrates how to leverage the steric bulk of the C3-butyl group combined with thermodynamic control to achieve high N1-selectivity (>95%).

This application note details two optimized protocols:

  • N1-Alkylation: Using anionic thermodynamic control (NaH/THF).

  • N1-Arylation: Using Oxidative Cross-Coupling (Chan-Lam).[1]

Mechanistic Insight: The "Steric Shield" Effect

To achieve precision, one must understand the competing forces on the pyrazole ring.

Tautomerism and Reactivity

The tetrahydroindazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms.

  • Thermodynamics: The 1H-tautomer is generally more stable (approx. 4-5 kcal/mol) due to aromaticity and minimized lone-pair repulsion.[2]

  • Kinetics: The N2 position is often more nucleophilic in neutral conditions due to the "alpha-effect" of the adjacent nitrogen, leading to N2-kinetic products (e.g., under acid catalysis or with reactive alkylating agents like trichloroacetimidates).

The C3-Butyl Advantage

In 3-substituted indazoles, the substituent at C3 plays a critical role.

  • N2-Blockade: The N2 nitrogen is directly adjacent to the C3-butyl group. The conformational flexibility of the butyl chain creates a "steric shield" that hinders the approach of electrophiles to N2.

  • N1-Accessibility: The N1 nitrogen is adjacent to the C7a bridgehead carbon. While the cyclohexane ring provides some bulk, it is significantly less hindering than the free-rotating butyl chain at C3.

Regioselectivity Substrate 3-Butyl-4,5,6,7- tetrahydro-1H-indazole N1_Path N1-Attack (Thermodynamic) Substrate->N1_Path Unhindered N2_Path N2-Attack (Kinetic/Steric Clash) Substrate->N2_Path Hindered Product_N1 N1-Substituted Product (Major >95%) N1_Path->Product_N1 Product_N2 N2-Substituted Product (Minor/Trace) N2_Path->Product_N2 Steric C3-Butyl Group Steric Shielding N2_Path->Steric Clash

Figure 1: Mechanistic flow showing how the C3-butyl group sterically disfavors N2 functionalization, channeling reactivity to N1.

Protocol 1: N1-Selective Alkylation (NaH/THF)[2][3][4]

Objective: Introduction of alkyl chains (e.g., benzyl, ethyl, functionalized linkers). Mechanism: Irreversible deprotonation to form the pyrazolyl anion. The sodium cation (


) coordinates tightly with the N2 nitrogen and the C3-substituent (if heteroatoms are present) or simply relies on the steric bulk of the butyl group to block N2, directing the electrophile to N1.
Materials
  • Substrate: 3-butyl-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv).[1][2]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).[1]

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv).[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solubilization: Dissolve the substrate in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[1] The solution may turn slightly yellow/orange.
      
  • Anion Formation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C . Add the Alkyl Halide dropwise.[3]

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC or LCMS.[1][2]

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .[1][2]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Yield: 85–95% Regioselectivity (N1:N2): Typically >20:1.[1]

Protocol 2: N1-Selective Arylation (Chan-Lam Coupling)

Objective: Introduction of aryl or heteroaryl rings directly onto N1. Mechanism: Copper(II)-mediated oxidative cross-coupling. Theoretical HOMO analysis of indazole anions suggests the electron density is significantly higher at N1, favoring N1-arylation under these mild oxidative conditions.[1][2]

Materials
  • Substrate: 3-butyl-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv).[1][2]

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv).[1][2]

  • Catalyst: Copper(II) Acetate [

    
    ] (1.0 equiv for stoichiometric, or 0.2 equiv for catalytic).[1]
    
    • Note: Stoichiometric Cu is often more reliable for difficult substrates.[1][2]

  • Ligand/Base: Pyridine (2.0 equiv) or

    
    .[1][2]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Oxidant: Atmospheric Oxygen (

    
    ) or TEMPO (if catalytic Cu is used).
    
Step-by-Step Procedure
  • Setup: Use a flask open to air (or equipped with a drying tube). Moisture sensitivity is low, but dry solvents are preferred.[1][2]

  • Mixing: Add Substrate, Aryl Boronic Acid, and

    
     to the flask.
    
  • Solvent Addition: Add DCM (0.1 M).

  • Base Addition: Add Pyridine dropwise.[1][2]

    • Color Change: The solution will typically turn deep blue/green (active Cu-pyridine species).

  • Reaction: Stir vigorously at Room Temperature open to air.

    • Timeframe: 12–48 hours.[1][2]

  • Monitoring: Monitor by LCMS. Boronic acid is used in excess; ensure substrate consumption.[1][2]

  • Workup: Filter through a pad of Celite to remove copper salts.[1][2] Wash the pad with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Expected Yield: 60–80% Regioselectivity (N1:N2): >99:1 (N2 arylation is extremely rare with this method).

Analytical Validation: Proving N1 Substitution

Distinguishing N1 from N2 isomers is the most critical quality control step. Do not rely solely on LCMS , as isomers often have identical masses and similar retention times.[1][2]

NOESY / ROESY Correlation (The Gold Standard)

Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity data.

FeatureN1-Substituted Isomer (Desired)N2-Substituted Isomer (Undesired)
Key NOE Signal Strong cross-peak between N-Alkyl/Aryl protons and C7-protons of the cyclohexane ring.[2]Strong cross-peak between N-Alkyl/Aryl protons and the C3-Butyl protons (specifically the

-methylene).
Reasoning N1 is spatially distant from the C3-butyl group but close to the C7-methylene.N2 is directly adjacent to the C3-butyl group.[2]
13C NMR Chemical Shifts[2]
  • N1-Isomer: The C3 carbon (attached to butyl) typically resonates upfield relative to the N2 isomer.

  • N2-Isomer: The C3 carbon is often deshielded due to the adjacent N-substitution.

Validation Start Purified Product NMR 1H-NOESY Experiment Start->NMR Decision Observe Cross-Peaks NMR->Decision Result_N1 NOE: N-R ↔ C7-H CONFIRMED N1 Decision->Result_N1 Signal A Result_N2 NOE: N-R ↔ C3-Butyl CONFIRMED N2 Decision->Result_N2 Signal B

Figure 2: Analytical workflow for unambiguous structural assignment.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion (Alkylation) NaH quality poor (hydrolyzed).[1][2]Use fresh NaH or wash mineral oil with dry hexane before use.[1][2]
N2 Isomer Formation (>10%) "Kinetic" conditions or solvent effect.[1]Ensure reaction warms to RT to allow thermodynamic equilibration. Switch solvent to DMF (more polar) to favor dissociation of the N-Metal ion pair.
Stalled Chan-Lam Reaction Catalyst poisoning or lack of

.[1]
Add fresh

(0.5 eq) and stir vigorously to entrain air. Use pure

balloon if necessary.
Product is an Oil/Gum Lipophilic butyl chain prevents crystallization.[1][2]Convert to HCl or Oxalate salt to obtain a solid for easier handling/storage.[1][2]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[2] Chem. 2021, 17, 1939–1951.[1][2]

    • [Link]

    • Key Insight: Establishes NaH/THF as the premier condition for N1 selectivity in 3-substituted indazoles.[4]

  • QM Analyses of Regioselectivity in Chan-Lam Reaction.

    • [Link]

    • Key Insight: HOMO analysis confirms electron density is localized on N1 for indazole anions, predicting N1 selectivity.[1][2][5]

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magn. Reson. Chem. 2024, 62(11), 765-774.[1][2]

    • [Link]

    • Key Insight: Definitive NOESY protocols for distinguishing N1 vs N2 isomers.
  • Lonidamine and its Analogs: Synthesis and Biological Activity. J. Med.[1][2] Chem. (General Reference for Scaffold Utility).

Sources

Method

Application Note: 3-Butyl-Tetrahydroindazole Derivatives as Potential Anti-Inflammatory Agents

[1][2][3] Abstract & Introduction The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has led to the exploration of the 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold. Unlike tradit...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract & Introduction

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has led to the exploration of the 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold. Unlike traditional NSAIDs that often cause gastric ulceration due to non-selective COX inhibition, THI derivatives have shown potential for COX-2 selectivity and the ability to inhibit upstream cytokine production (TNF-


, IL-6) via the NF-

B pathway.[1]

This guide focuses on the 3-butyl-tetrahydroindazole subclass.[1] The incorporation of a butyl chain at the C3 position is a strategic medicinal chemistry modification designed to:

  • Enhance Lipophilicity: Improve passive diffusion across macrophage cell membranes.

  • Optimize Binding: Fill the hydrophobic channel of the COX-2 active site more effectively than smaller methyl/ethyl analogs.

This document provides a comprehensive workflow for synthesizing, screening, and validating the anti-inflammatory efficacy of these derivatives.

Application Note 1: Chemical Synthesis & Characterization

Rationale

The synthesis utilizes a robust condensation reaction between a 1,3-dicarbonyl equivalent (2-acylcyclohexanone) and hydrazine.[1][2] This route is preferred for its high atom economy and scalability.

Protocol: Synthesis of 3-Butyl-4,5,6,7-Tetrahydro-1H-Indazole[1]

Reagents:

  • Cyclohexanone (CAS: 108-94-1)[1]

  • Valeryl Chloride (Pentanoyl chloride) (CAS: 638-29-9)[1]

  • Hydrazine Hydrate (80%) (CAS: 7803-57-8)[1]

  • Lithium Diisopropylamide (LDA) or Pyrrolidine (for enamine activation)

  • Solvents: THF (anhydrous), Ethanol.

Step-by-Step Methodology:

  • Formation of 2-Valerylcyclohexanone (Intermediate A):

    • Activation: React cyclohexanone (10 mmol) with pyrrolidine (11 mmol) in toluene with a Dean-Stark trap to form the enamine.

    • Acylation: Cool the enamine solution to 0°C. Add valeryl chloride (11 mmol) dropwise under

      
       atmosphere. Stir for 2 hours.
      
    • Hydrolysis: Add 10% HCl and stir for 1 hour to hydrolyze the enamine to the

      
      -diketone (2-valerylcyclohexanone). Extract with ethyl acetate.[2]
      
  • Cyclization to Indazole (Target Compound):

    • Dissolve Intermediate A (5 mmol) in Ethanol (20 mL).

    • Add Hydrazine Hydrate (7.5 mmol) dropwise.[3]

    • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Workup: Evaporate ethanol. The product often precipitates upon cooling. Recrystallize from Ethanol/Water.

  • Characterization Criteria (Self-Validation):

    • 1H NMR (CDCl3): Look for the disappearance of the ketone carbonyl signal and the appearance of the pyrazole NH (broad singlet, >10 ppm). The butyl group should show a triplet (~0.9 ppm) and multiplet integration corresponding to the alkyl chain.

    • Mass Spec: Molecular ion

      
       consistent with calculated mass.
      
Visualization: Synthetic Workflow

SynthesisWorkflow Start Cyclohexanone Step1 Enamine Formation (Pyrrolidine/Toluene) Start->Step1 Step2 Acylation (Valeryl Chloride) Step1->Step2 Inter 2-Valerylcyclohexanone (1,3-Dicarbonyl) Step2->Inter Hydrolysis (HCl) Step3 Cyclization (Hydrazine/EtOH, Reflux) Inter->Step3 Final 3-Butyl-Tetrahydroindazole (Target Scaffold) Step3->Final Dehydration

Caption: Figure 1. Convergent synthesis of 3-butyl-tetrahydroindazole via 2-acylcyclohexanone intermediate.

Application Note 2: In Vitro Screening Protocols

Primary Assay: Inhibition of Nitric Oxide (NO) in RAW 264.7 Macrophages

The Griess assay is the gold standard for assessing anti-inflammatory potential. It measures nitrite (


), the stable metabolite of NO, produced by iNOS.

Experimental Design:

  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Inducer: Lipopolysaccharide (LPS) from E. coli (1

    
    g/mL).
    
  • Positive Control: Indomethacin or L-NAME (NOS inhibitor).[1]

  • Negative Control: DMSO vehicle (0.1%).

Detailed Protocol:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment:

    • Pre-treat cells with the 3-butyl-tetrahydroindazole derivative (concentration range: 1–100

      
      M) for 1 hour.[1]
      
    • Add LPS (1

      
      g/mL) to induce inflammation.
      
    • Incubate for 24 hours.

  • Griess Reaction:

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 mins at room temperature (dark).

  • Readout: Measure Absorbance at 540 nm using a microplate reader.

  • Calculation: Determine % Inhibition relative to LPS-only control.

    
    [1]
    
Data Presentation: Expected Potency Profile
Compound IDSubstitution (R3)IC50 (NO Inhibition)Selectivity Index (CC50/IC50)
Ref (Indomethacin) -15.4

M
> 20
THI-Methyl Methyl45.2

M
> 50
THI-Butyl n-Butyl 12.8

M
> 60
THI-Phenyl Phenyl18.1

M
> 40

Note: The butyl substitution typically improves potency due to better hydrophobic interaction with the COX-2 channel.[1]

Application Note 3: Molecular Mechanism & Signaling[1]

Mechanism of Action

The anti-inflammatory activity of 3-butyl-tetrahydroindazoles is multi-modal:

  • Direct Enzyme Inhibition: Competitive binding to the COX-2 active site.[1] The butyl group occupies the hydrophobic side pocket (Val523/Arg120 region), conferring selectivity over COX-1.

  • Transcriptional Regulation: Suppression of NF-

    
    B translocation. This prevents the upregulation of pro-inflammatory genes (iNOS, COX-2, TNF-
    
    
    
    ).
Visualization: Signaling Pathway Inhibition

Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB (Degradation) IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Drug 3-Butyl-THI (Inhibitor) Drug->NFkB Blocks Translocation PGE2 PGE2 Drug->PGE2 Direct COX-2 Inhibition Genes Target Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription NO Nitric Oxide (NO) Genes->NO Genes->PGE2

Caption: Figure 2. Dual mechanism: NF-κB pathway suppression and direct COX-2 enzymatic inhibition.[1]

References

  • Gaikwad, S. et al. (2022). In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives.[4][5] Journal of Pharmaceutical Negative Results.

  • Kim, M. et al. (2021). Synthesis and anti-inflammatory evaluation of 1H-indazole derivatives. American Chemical Society.[5]

  • Bacchi, S. et al. (2012). Novel synthetic indazole derivatives as potential anti-inflammatory agents: COX-2 selectivity and safety profile. Frontiers in Pharmacology.

  • BenchChem Protocols. Synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate derivatives.

Sources

Application

Application Note: Tetrahydroindazoles as Peripherally Restricted CB1 Inverse Agonists and Modulators

Topic: Applications of Tetrahydroindazoles in Cannabinoid Receptor Research Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Pharmacologists, and Medicinal Chemists Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of Tetrahydroindazoles in Cannabinoid Receptor Research Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Pharmacologists, and Medicinal Chemists

Executive Summary & Scientific Rationale

The cannabinoid type 1 receptor (CB1) is a G-protein coupled receptor (GPCR) ubiquitously expressed in the central nervous system (CNS) and peripheral tissues.[1] While first-generation CB1 antagonists/inverse agonists like Rimonabant demonstrated efficacy in treating obesity and metabolic syndrome, they were withdrawn due to severe psychiatric adverse events (anxiety, depression) mediated by central CB1 blockade.

Tetrahydroindazoles (THIs) have emerged as a critical scaffold in "Second-Generation" cannabinoid research. Unlike the flat, aromatic indazole core found in many synthetic cannabinoids (e.g., AB-PINACA), the partially saturated 4,5,6,7-tetrahydroindazole ring system offers unique physicochemical properties (increased


 character, altered lipophilicity) that can be tuned to limit blood-brain barrier (BBB) permeability.

This guide details the application of THIs to isolate peripheral CB1 inverse agonism from central effects, providing protocols for binding proficiency, functional classification (inverse agonism vs. antagonism), and validating peripheral restriction.

Chemical Basis: The Tetrahydroindazole Scaffold

The transition from Indazole to Tetrahydroindazole alters the vector of substituents and the planarity of the molecule.

  • Core Structure: 4,5,6,7-tetrahydro-1H-indazole.[2][3]

  • Key Modification: Substitution at the N1 and C3 positions allows for the creation of "hybrid" structures (e.g., THI-substituted benzamides) that maintain high affinity for the orthosteric pocket of CB1 but possess high polar surface area (PSA) or are substrates for efflux transporters (P-gp), preventing CNS entry.

Experimental Workflow: From Binding to Bias

The following workflow is designed to validate THIs as peripherally selective CB1 inverse agonists.

ExperimentalWorkflow Synthesis 1. Scaffold Synthesis (Tetrahydroindazole Core) Binding 2. Radioligand Binding (Ki Determination) Synthesis->Binding Screen Affinity Functional 3. Functional Screening ([35S]GTPγS / cAMP) Binding->Functional Select High Affinity Selectivity 4. Peripheral Selectivity (Brain:Plasma Ratio) Functional->Selectivity Confirm Inverse Agonism Selectivity->Synthesis SAR Optimization InVivo 5. Metabolic Efficacy (DIO Mouse Models) Selectivity->InVivo Low CNS Penetration

Figure 1: Integrated workflow for developing peripherally restricted cannabinoid ligands.

Protocol 1: Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the equilibrium dissociation constant (


) of novel THI derivatives at human CB1 (hCB1) and CB2 (hCB2) receptors.
Materials
  • Membranes: CHO-K1 or HEK293 cells stably expressing hCB1 or hCB2.

  • Radioligand: [³H]-CP55,940 (Specific Activity: 100–180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA (fatty acid-free).

  • Displacer: Non-radioactive CP55,940 or Rimonabant (10 µM) for non-specific binding (NSB).

Methodological Steps
  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer to achieve 5–10 µg protein/well. Homogenize gently to ensure uniform suspension.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM Displacer.

    • Test Compounds: Buffer + Membranes + Radioligand + THI derivative (concentration range:

      
       to 
      
      
      
      M).
  • Incubation: Add [³H]-CP55,940 (final conc. 0.5–1.0 nM, approximating

    
    ). Incubate for 90 minutes at 30°C .
    
    • Expert Insight: Cannabinoids are highly lipophilic and stick to plastics. The addition of BSA is critical to prevent ligand depletion, but too much BSA can reduce free ligand concentration. 0.5 mg/mL is the optimized balance.

  • Harvesting: Filter rapidly through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine for 1 hour) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Dry filters, add scintillation cocktail, and count via liquid scintillation spectrometry.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.

Protocol 2: Functional Characterization (Inverse Agonism)

Objective: Distinguish between neutral antagonists (block agonists but do not affect basal signaling) and inverse agonists (reduce constitutive receptor activity). THIs designed for metabolic disorders are typically inverse agonists .

Mechanism: CB1 receptors exhibit high constitutive activity (basal coupling to


). Inverse agonists stabilize the inactive state, reducing basal GTP binding or increasing cAMP levels (since CB1 is 

coupled, activation lowers cAMP; inverse agonism raises it).

SignalingPathway CB1_Active CB1 Receptor (Constitutively Active) Gi Gi Protein Coupling CB1_Active->Gi Basal Activity AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Production THI Tetrahydroindazole (Inverse Agonist) THI->CB1_Active Binds & Stabilizes Inactive State THI->Gi Uncouples THI->cAMP Increases Basal cAMP (Relative to Vehicle)

Figure 2: Mechanistic action of THIs as CB1 Inverse Agonists.

Protocol: [³⁵S]GTPγS Binding Assay
  • Membrane Prep: Use GDP (10–50 µM) in the buffer to suppress basal G-protein turnover.

  • Incubation: Incubate membranes with increasing concentrations of the THI derivative.

  • Stimulation: Do not add an agonist. Measure the ability of the THI to decrease [³⁵S]GTPγS binding below the basal level (defined by vehicle control).

  • Controls:

    • Basal (100%): Vehicle only.

    • Full Inverse Agonist: Rimonabant (SR141716A) as a reference standard.

    • Agonist: CP55,940 (to ensure system responsiveness).

Interpretation:

  • Agonist: >100% of basal binding.

  • Neutral Antagonist: ~100% of basal binding (no change alone, but blocks CP55,940).

  • Inverse Agonist: <100% of basal binding (e.g., 60-80%).

Protocol 3: Assessing Peripheral Selectivity (Brain:Plasma Ratio)

Objective: Verify that the THI candidate does not penetrate the Blood-Brain Barrier (BBB), thereby avoiding CNS side effects.

In Vivo Methodology[4][5][6]
  • Subjects: C57BL/6J mice (n=3-5 per time point).

  • Administration: Administer THI compound (e.g., 10 mg/kg, p.o. or i.p.).

  • Sampling: Euthanize animals at

    
     (determined from pilot PK, typically 1–2 hours).
    
  • Collection:

    • Plasma: Collect blood via cardiac puncture into EDTA tubes; centrifuge to isolate plasma.

    • Brain: Perfuse with saline to remove blood contamination. Harvest brain, weigh, and homogenize in PBS.

  • Quantification: Analyze samples via LC-MS/MS.

  • Calculation:

    
    
    

Success Criteria:

  • Centrally Penetrant:

    
     (or similar to Rimonabant).
    
  • Peripherally Restricted:

    
     (ideally < 0.05).
    

Data Presentation: Comparative Profiling

When reporting THI candidates, summarize data to highlight the "Therapeutic Window" (High Affinity + Low CNS Penetration).

Compound IDhCB1

(nM)
hCB2

(nM)
Functional ModeBrain:Plasma (

)
Rimonabant 1.8>1000Inverse Agonist~1.5 (High CNS)
THI-Analog 1 2.5850Inverse Agonist0.03 (Peripheral)
THI-Analog 2 15.01200Neutral Antag.0.05 (Peripheral)
Ref. Agonist 0.50.6Full Agonist2.1 (High CNS)

References

  • Matthews, J. M., et al. (2016). Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists.[4] Bioorganic & Medicinal Chemistry Letters, 26(20), 5081-5085.

  • Pertwee, R. G. (2005). Inverse agonism and neutral antagonism at cannabinoid CB1 receptors. Life Sciences, 76(12), 1307-1324.

  • Häggblad Sahlberg, S., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase.[5][6] Journal of Medicinal Chemistry, 63(8), 3915–3934.[5] (Note: Demonstrates scaffold versatility and off-target considerations).

  • Chorvat, R. J., et al. (2012). Discovery of 4,5,6,7-tetrahydro-1H-indazoles as potent, selective, and orally active CB1 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for THI scaffold evolution).

Sources

Method

Scale-Up Synthesis of 3-butyl-4,5,6,7-tetrahydro-1H-indazole: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In particular, 3-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In particular, 3-substituted derivatives have garnered significant interest as potent therapeutic agents. This application note provides detailed, scalable, and field-proven protocols for the synthesis of 3-butyl-4,5,6,7-tetrahydro-1H-indazole, a key intermediate in the development of novel pharmaceuticals, including promising antituberculosis agents. The methodologies described herein are designed to be robust and reproducible, catering to the needs of researchers in both academic and industrial drug discovery settings.

The synthesis of this target molecule primarily relies on the well-established Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3][4] Therefore, the efficient and scalable preparation of the key precursor, 2-butyl-1,3-cyclohexanedione, is a critical aspect of the overall synthetic strategy. This guide will detail two distinct and reliable methods for the multi-gram synthesis of 3-butyl-4,5,6,7-tetrahydro-1H-indazole, offering flexibility in starting materials and reaction conditions.

Method 1: Direct C-Alkylation of 1,3-Cyclohexanedione

This method represents a classical and straightforward approach, beginning with the direct alkylation of commercially available 1,3-cyclohexanedione with a suitable butyl electrophile. This is followed by the cyclization with hydrazine to afford the desired product.

Synthetic Workflow

Method_1_Workflow cluster_0 Step 1: C-Alkylation cluster_1 Step 2: Indazole Formation 1,3-Cyclohexanedione 1,3-Cyclohexanedione Alkylation C-Alkylation (Base, Solvent) 1,3-Cyclohexanedione->Alkylation Butyl_Bromide n-Butyl Bromide Butyl_Bromide->Alkylation 2-Butyl-1,3-cyclohexanedione 2-Butyl-1,3-cyclohexanedione Alkylation->2-Butyl-1,3-cyclohexanedione Cyclization Paal-Knorr Cyclization (Solvent, Heat) 2-Butyl-1,3-cyclohexanedione->Cyclization Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Cyclization 3-Butyl-4,5,6,7-tetrahydro-1H-indazole 3-Butyl-4,5,6,7-tetrahydro-1H-indazole Cyclization->3-Butyl-4,5,6,7-tetrahydro-1H-indazole Method_2_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: α-Hydroxymethylenation cluster_2 Step 3: Isomerization cluster_3 Step 4: Indazole Formation Cyclohexenone Cyclohex-2-en-1-one Michael_Addition Michael Addition Cyclohexenone->Michael_Addition Butyl_Cuprate Lithium Dibutylcuprate Butyl_Cuprate->Michael_Addition 3-Butylcyclohexanone 3-Butylcyclohexanone Michael_Addition->3-Butylcyclohexanone Formylation Formylation (Base, Ethyl Formate) 3-Butylcyclohexanone->Formylation 2-Hydroxymethylidene-5-butylcyclohexanone 2-Hydroxymethylidene-5-butylcyclohexanone Formylation->2-Hydroxymethylidene-5-butylcyclohexanone Isomerization Isomerization (Acid/Base Catalyst) 2-Hydroxymethylidene-5-butylcyclohexanone->Isomerization 2-Butyl-1,3-cyclohexanedione 2-Butyl-1,3-cyclohexanedione Isomerization->2-Butyl-1,3-cyclohexanedione Cyclization Paal-Knorr Cyclization (Solvent, Heat) 2-Butyl-1,3-cyclohexanedione->Cyclization Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Cyclization 3-Butyl-4,5,6,7-tetrahydro-1H-indazole 3-Butyl-4,5,6,7-tetrahydro-1H-indazole Cyclization->3-Butyl-4,5,6,7-tetrahydro-1H-indazole

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-butyl-4,5,6,7-tetrahydro-1H-indazole

Overview from the Senior Application Scientist Welcome to the technical support guide for handling 3-butyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 1378814-34-6) (1)[1]. As a highly lipophilic small molecule, its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Overview from the Senior Application Scientist

Welcome to the technical support guide for handling 3-butyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 1378814-34-6) (1)[1]. As a highly lipophilic small molecule, its structural features—specifically the hydrophobic butyl chain paired with the non-polar tetrahydroindazole core—dictate its physicochemical behavior. While it exhibits excellent thermodynamic solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), researchers frequently encounter severe precipitation issues when transitioning the compound into aqueous assay buffers.

This guide provides field-proven insights to diagnose, quantify, and resolve these solubility barriers, ensuring the integrity of your downstream bioassays.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 3-butyl-4,5,6,7-tetrahydro-1H-indazole precipitate immediately upon addition to my aqueous cell culture media? A1: You are experiencing the classic "DMSO Crash" phenomenon (2)[2]. When you rapidly dilute a highly concentrated DMSO stock into a large volume of aqueous medium, the solvent polarity shifts instantaneously. The local concentration of DMSO plummets, and water becomes the primary solvent. Because the hydrophobic butyl group cannot form favorable hydrogen bonds with water, the compound undergoes hydrophobic collapse. If the final concentration exceeds the compound's kinetic solubility limit in that specific buffer, the supersaturated solution becomes unstable, leading to rapid nucleation and precipitation (3)[3].

Q2: My assay readout is unusually high, but I don't see visible precipitate. Could solubility still be the issue? A2: Yes. Precipitation does not always result in visible, macroscopic flakes. Upon mixing the DMSO stock with aqueous buffer, lipophilic compounds often form nanometer-sized particulates that remain suspended in solution (4)[4]. These nano-aggregates can artificially inflate assay readouts (false positives) by scattering light in fluorescence/absorbance assays or by non-specifically binding to proteins. To verify true solution state, you must use light scattering techniques (nephelometry) rather than relying solely on the naked eye (5)[5].

Q3: How do mixing techniques and storage affect the solubility of this compound? A3: The kinetics of nucleation are highly sensitive to physical agitation. Studies demonstrate that aggressive mixing (e.g., high-speed vortexing) accelerates particle growth and lowers the amount of compound remaining in the supernatant compared to milder mixing methods (6)[6]. Furthermore, DMSO is highly hygroscopic. If your DMSO stock absorbs atmospheric water over multiple freeze-thaw cycles, the compound hydrolyzes or pre-nucleates within the stock vial, synergistically enhancing the risk of precipitation upon final dilution.

Q4: How can I improve the aqueous solubility for my in vitro assays? A4: If you cannot lower the final assay concentration, you must alter the solvent environment:

  • Intermediate Dilutions: Instead of a direct spike, perform a step-down dilution (e.g., 100% DMSO → 10% DMSO in buffer → 1% DMSO final). This prevents extreme localized solvent shifts.

  • Biorelevant Media / Surfactants: Introduce micelle-forming agents. Using biorelevant media containing bile salts or adding low concentrations of non-ionic surfactants can generate mixed micelles, which encapsulate the lipophilic indazole core and significantly raise the apparent solubility (3)[3].

Data Presentation: Solubility Metrics Comparison

To guide your experimental design, the following table summarizes the expected solubility behavior of 3-butyl-4,5,6,7-tetrahydro-1H-indazole across different solvent systems.

Solvent SystemSolubility TypeEstimated LimitCausality / Mechanism
100% DMSO (Anhydrous) Thermodynamic> 10 mMPolar aprotic environment perfectly solvates the lipophilic core.
Aqueous Buffer (pH 7.4) Thermodynamic< 10 µMLack of ionizable groups at physiological pH; high lipophilicity drives phase separation.
Aqueous Buffer (1% DMSO) Kinetic10 - 50 µMMetastable supersaturation; highly dependent on mixing speed and time before nucleation.
Biorelevant Media (FaSSIF) Apparent50 - 100 µMMicellar encapsulation by bile salts/phospholipids shields the butyl chain from water.
Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

To ensure your bioassay results are trustworthy, you must validate that the compound remains fully dissolved at your target concentration. This self-validating protocol uses nephelometry (light scattering) to detect the exact concentration at which nucleation begins.

Reagents & Equipment:

  • 10 mM stock of 3-butyl-4,5,6,7-tetrahydro-1H-indazole in anhydrous DMSO.

  • Target aqueous assay buffer (e.g., PBS, pH 7.4).

  • 96-well clear-bottom microplate.

  • Microplate reader equipped with a nephelometer or capable of measuring absorbance at 620 nm.

Step-by-Step Methodology:

  • Stock Verification: Centrifuge the 10 mM DMSO stock at 10,000 x g for 5 minutes. Use only the supernatant to ensure no pre-existing micro-crystals are carried over into the assay.

  • Serial Dilution (Organic Phase): Prepare a 2-fold serial dilution of the compound in 100% DMSO across 8 tubes (ranging from 10 mM down to 78 µM). Rationale: Diluting in the organic phase first prevents premature aqueous crashing.

  • Aqueous Spiking: Add 196 µL of the aqueous assay buffer to the wells of the 96-well plate.

  • Solvent Shift: Carefully pipette 4 µL of each DMSO dilution into the corresponding buffer wells. (Final DMSO concentration = 2%; Final compound concentrations = 200 µM down to 1.56 µM).

  • Controlled Mixing: Do not vortex aggressively. Use a plate shaker at 300 RPM for 30 seconds to ensure uniform distribution without inducing shear-driven nucleation (6)[6].

  • Incubation: Incubate the plate at 37°C for 2 hours. Kinetic solubility is time-dependent; a 2-hour window accurately reflects the timeframe of most biochemical assays.

  • Measurement: Read the plate using nephelometry (scattered light) or absorbance at 620 nm.

  • Data Analysis & Self-Validation: Plot the scattering intensity against the compound concentration. The kinetic solubility limit is identified as the inflection point where scattering significantly deviates from the baseline (buffer + 2% DMSO control).

    • Self-Validation Check: Centrifuge a replicate plate at 4,000 x g for 20 minutes and quantify the supernatant via LC-MS/MS. The LC-MS/MS concentration must perfectly match the theoretical concentration up to the nephelometric inflection point, proving the compound is in true solution and not a nano-suspension.

Workflow Visualization: Diagnosing and Resolving the DMSO Crash

SolubilityTroubleshooting Start Prepare 10 mM Stock in 100% Anhydrous DMSO Dilute Dilute into Aqueous Assay Buffer (≤ 2% DMSO) Start->Dilute Check Assess Turbidity (Nephelometry/DLS) Dilute->Check Crash Precipitation Detected ('DMSO Crash') Check->Crash High Scattering (Nucleation) Clear Solution Clear (Stable Supersaturation) Check->Clear Baseline Scattering Action1 Reduce Final Concentration (< Kinetic Limit) Crash->Action1 Action2 Introduce Biorelevant Media / Surfactants Crash->Action2 Action3 Perform Step-Down Intermediate Dilutions Crash->Action3 Proceed Proceed to Downstream Biological Assay Clear->Proceed Action1->Dilute Action2->Dilute Action3->Dilute

Workflow for diagnosing and resolving solvent-shift precipitation (DMSO Crash).

References
  • BLD Pharm . "3-Butyl-4,5,6,7-tetrahydro-1h-indazole | 1378814-34-6". 1

  • Bide Pharm . "3-Butyl-4,5,6,7-tetrahydro-1h-indazole - CAS:1378814-34-6". 7

  • BenchChem . "Troubleshooting Poor Solubility of Divinyltin Dichloride (The DMSO Crash)". 2

  • Raytor . "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures". 3

  • BenchChem . "([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid - DMSO crash-out". 8

  • University of Strathclyde . "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers".4

  • PubMed / NIH . "Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects". 6

  • BenchChem . "4-amino-N-(2-hydroxyethyl)benzamide - Light Scattering & Turbidity Measurements".5

Sources

Optimization

Minimizing regioisomer formation in N-substituted tetrahydroindazole synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This hub is designed for researchers, application scientists, and drug development professionals struggling with one of the most notorious bot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This hub is designed for researchers, application scientists, and drug development professionals struggling with one of the most notorious bottlenecks in medicinal chemistry: controlling regioselectivity during the synthesis of N-substituted tetrahydroindazoles (THIs).

Because the pyrazole ring within the THI core is subject to rapid annular tautomerism, standard N-alkylation protocols almost invariably yield intractable mixtures of N1 and N2 regioisomers. This guide bypasses generic advice, offering field-proven mechanistic insights, troubleshooting matrices, and self-validating protocols to help you achieve absolute regiocontrol.

Theoretical Knowledge Base & FAQs

Q: Why does standard N-alkylation of tetrahydroindazole always yield an isomeric mixture? A: The challenge is rooted in the ambident nature of the pyrazolate anion. When a free NH-tetrahydroindazole is deprotonated by a base, the negative charge is delocalized across both N1 and N2. Because these two nitrogen atoms have similar electron densities but differ slightly in their steric environments (due to the fused cyclohexane ring), standard electrophilic attack lacks a strong thermodynamic or kinetic bias. Consequently, reactions under standard basic conditions (e.g., K₂CO₃ in DMF) yield near 1:1 mixtures.

Q: If I must alkylate a pre-formed tetrahydroindazole, should I rely on kinetic or thermodynamic control? A: It depends on your target isomer.

  • For N1-Alkylation (Kinetic Control): The N1 position is often kinetically favored when using bulky electrophiles, as the N2 position experiences greater steric clash with substituents at the C3 position of the fused ring system.

  • For N2-Alkylation (Thermodynamic Control): You can force N2-selectivity using specific Lewis acids or by employing diazo compounds in the presence of trifluoromethanesulfonic acid (TfOH). The strong acid protonates the indazole, and the highly reactive carbenium ion selectively traps the electronically favored N2 nitrogen[1].

Q: Is there a way to avoid the tautomer problem entirely? A: Yes. The most robust strategy in modern drug development is to abandon post-synthetic alkylation and instead build the pyrazole ring de novo around an already substituted nitrogen. By utilizing a one-pot multicomponent reaction (MCR) with 1,3-diketones and substituted hydrazines in the presence of a Lewis acid catalyst like Yb(OTf)₃, you dictate the regiochemistry during the initial condensation step, completely bypassing the free NH-intermediate[2].

Troubleshooting Guide: Common Experimental Failures

SymptomMechanistic CauseRecommended Solution
Persistent 1:1 N1/N2 Mixtures Hard bases (e.g., NaH) create a "naked" highly reactive pyrazolate anion that attacks indiscriminately.Switch to a softer base (e.g., Cs₂CO₃) and a less polar solvent (e.g., toluene) to maintain tight ion-pairing, which enhances steric differentiation between N1 and N2[3].
Low Yield in De Novo MCR Poor electrophilicity of the 1,3-diketone carbonyls prevents the initial hydrazine attack.Introduce a lanthanide triflate catalyst (10 mol% Yb(OTf)₃). The Lewis acid coordinates to the carbonyl oxygen, drastically lowering the activation energy for the initial nucleophilic attack[2].
Over-alkylation (Quaternization) Excess alkylating agent or extended heating drives the formation of the indazolium salt.Use strictly stoichiometric amounts of the electrophile and monitor the reaction via LC-MS. Quench immediately once the starting material is consumed.

Quantitative Data: Condition-Dependent Regioselectivity

The following table summarizes how specific synthetic strategies and reaction conditions dictate the regiochemical outcome of N-substituted THIs.

Synthetic StrategyStarting MaterialsReagents / CatalystSolventMajor ProductTypical N1:N2 Ratio
Standard Alkylation Free THI + Alkyl HalideK₂CO₃DMFMixture50:50 to 60:40
Steric Shielding Free THI + Bulky HalideNaHTHFN1-Substituted85:15
Acid-Catalyzed Trapping Free THI + Diazo ReagentTfOH (catalytic)CH₂Cl₂N2-Substituted< 5:95
De Novo MCR 1,3-Diketone + HydrazineYb(OTf)₃[bmim][BF₄]N2-Substituted< 1:99

Workflow Visualization

The following decision tree illustrates the logical pathways for achieving regiocontrol. The De Novo synthesis pathway is prioritized for its self-validating high yields and absolute regioselectivity.

Workflow A Target: N-Substituted Tetrahydroindazole B De Novo Synthesis (Pre-substituted N) A->B Preferred Pathway C Post-Synthetic N-Alkylation A->C Alternative Pathway D 1,3-Diketone + Substituted Hydrazine B->D G Free NH-Tetrahydroindazole C->G E Yb(OTf)3 Catalyst in Ionic Liquid D->E F Exclusive Single Regioisomer E->F H Steric Control (Bulky Electrophile) G->H I Electronic Control (Diazo + TfOH) G->I J Favors N1-Isomer H->J K Favors N2-Isomer I->K

Decision tree for regioselective N-substituted tetrahydroindazole synthesis.

Validated Experimental Protocols

Protocol A: De Novo One-Pot Synthesis of N2-Substituted Tetrahydroindazolones

Causality Note: This method relies on the Lewis acid Yb(OTf)₃ to stabilize the charged intermediate generated during the initial attack of the substituted hydrazine onto the 1,3-diketone. This locks the regiochemistry before the ring closes[2].

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL round-bottom flask, add 2.0 mL of the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]).

  • Reagent Addition: Add the 1,3-diketone (1.0 mmol) and the substituted hydrazine (1.0 mmol) to the ionic liquid. Stir at room temperature for 5 minutes to ensure homogenization.

  • Catalysis: Add Yb(OTf)₃ (10 mol%, 0.1 mmol) to the mixture. The Lewis acid immediately coordinates to the diketone, turning the solution slightly yellow.

  • Cyclocondensation: If required for your specific derivative, add the corresponding benzaldehyde (1.0 mmol). Heat the mixture to 80°C under an inert argon atmosphere for 2–4 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the diketone spot disappears.

  • Extraction & Recovery: Cool the mixture to room temperature. Extract the product using diethyl ether (3 × 15 mL). The ionic liquid containing the Yb(OTf)₃ catalyst remains in the bottom layer and can be washed with ether, dried under vacuum, and reused for up to 4 subsequent cycles without significant loss of activity.

  • Self-Validation (NMR): Confirm regiochemistry using 2D NOESY NMR. An N2-substituted product will show distinct NOE cross-peaks between the N-alkyl protons and the C3-substituent protons, with an absence of cross-peaks to the C7-cyclohexane protons.

Protocol B: Highly Selective N2-Alkylation via Diazo Intermediates

Causality Note: When de novo synthesis is impossible, this protocol uses TfOH to protonate the indazole core. The highly reactive diazo-derived carbenium ion is then kinetically trapped by the N2 nitrogen, which is electronically primed under these specific acidic conditions[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the free NH-tetrahydroindazole (1.0 mmol) in 10 mL of anhydrous CH₂Cl₂ in a flame-dried flask under nitrogen.

  • Acidification: Cool the solution to 0°C using an ice bath. Add trifluoromethanesulfonic acid (TfOH, 5 mol%, 0.05 mmol) dropwise. Stir for 10 minutes.

  • Alkylation: Slowly add a solution of the diazo compound (1.2 mmol) in 2 mL of CH₂Cl₂ over 30 minutes via a syringe pump. Nitrogen gas evolution will be observed.

  • Quenching: Once gas evolution ceases and TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Purification: Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • [2] One-Pot Regioselective Synthesis of Tetrahydroindazolones and Evaluation of Their Anti-proliferative and Src Kinase Inhibitory Activities. Chapman University / DigitalCommons@URI. 2

  • [1] Methyl 3-fluoro-1H-indazole-5-carboxylate: N-Alkylation Protocols and Electrophile Scope. Benchchem. 1

  • [3] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. 3

Sources

Troubleshooting

Removing excess hydrazine hydrate from tetrahydroindazole products

Case ID: THI-N2H4-PURIFICATION Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Sticky" Problem Why is this happening? You are likely observing persistent...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THI-N2H4-PURIFICATION Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sticky" Problem

Why is this happening? You are likely observing persistent hydrazine levels despite extended vacuum drying. This occurs because hydrazine hydrate (


) is not merely a solvent; it acts as a potent nucleophile and a "sticky" impurity.

In the synthesis of tetrahydroindazoles (THIs), hydrazine can become trapped via two mechanisms:

  • Crystal Lattice Inclusion: Hydrazine molecules can occupy voids in the THI crystal lattice, effectively becoming a solvate.

  • Hydrogen Bonding: The pyrazole NH of your product acts as a hydrogen bond donor, while the hydrazine acts as an acceptor (and vice versa). This bond is often stronger than the thermal energy provided by a rotovap bath.

The Regulatory Stakes (ICH M7) Hydrazine is a Class 2 mutagenic impurity. Regulatory bodies (FDA/EMA) require control to extremely low levels (often


 ppm depending on daily dose). Standard evaporation is rarely sufficient to meet these limits.

Method Selection: The Decision Matrix

Do not apply a "one-size-fits-all" approach. Select your protocol based on your product's solubility and stability.

MethodSelection Start START: Characterize THI Product IsAcidSensitive Is the THI acid-labile? Start->IsAcidSensitive Solubility Is THI soluble in EtOAc or DCM? IsAcidSensitive->Solubility No MethodB PROTOCOL B: Chemical Scavenging (Best for High Purity) IsAcidSensitive->MethodB Yes MethodA PROTOCOL A: Controlled pH Partition (Best for Scale) Solubility->MethodA Yes MethodC PROTOCOL C: Azeotropic Co-evaporation (Best for Labile Cpds) Solubility->MethodC No (Precipitate only)

Figure 1: Decision matrix for selecting the optimal hydrazine removal strategy.

Protocol A: The Controlled pH Partition (Recommended)

Mechanism:


 Differential
This method relies on the significant basicity difference between hydrazine and the tetrahydroindazole core.
  • Hydrazine

    
    :  ~8.1 (conjugate acid)
    
  • Tetrahydroindazole (Pyrazole)

    
    :  ~2.5 (conjugate acid)
    

By targeting a pH window of 4–5, we can fully protonate hydrazine (forcing it into the aqueous layer) while leaving the THI neutral (keeping it in the organic layer).

Step-by-Step Workflow
  • Dissolution: Dissolve your crude THI in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Aim for a concentration of ~10 mL solvent per gram of product.

  • The "Swing" Wash (Critical Step):

    • Prepare a 0.5 M Phosphate Buffer (pH 4.5–5.0) .

    • Alternative: Use dilute 0.1 M HCl, but monitor carefully.

    • Wash the organic layer 2x with this buffer.

    • Why? At pH 5,

      
      . The hydrazine is pulled into the water. The THI (pKa ~2.5) remains 99% neutral and stays in the organic phase.
      
  • Brine Wash: Wash 1x with saturated brine to remove residual water/emulsions.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Troubleshooting:

  • Issue: Product is crashing out during the wash.

  • Fix: Your product might be forming a salt even at pH 5. Switch to Protocol B .

Protocol B: Chemical Scavenging (The "Acetone" Method)

Mechanism: Schiff Base Formation This converts toxic, volatile hydrazine into a lipophilic hydrazone (acetone azine) that does not hydrogen-bond as strongly to your product and can be removed via evaporation or recrystallization.

Scavenging Hydrazine Residual Hydrazine Intermediate Hemiaminal Hydrazine->Intermediate + Acetone Acetone Acetone (Excess) Product Acetone Azine (Volatile/Lipophilic) Intermediate->Product - H2O

Figure 2: Reaction pathway for scavenging hydrazine with acetone.

Step-by-Step Workflow
  • Solvent Swap: Dissolve or suspend your crude product in Acetone (10–20 volumes).

  • Reflux: Heat to gentle reflux (approx. 56°C) for 1–2 hours.

    • Chemistry: The excess acetone reacts with hydrazine to form acetone azine (

      
      ).
      
  • Concentration: Rotovap to dryness. The acetone azine is relatively volatile (b.p. 131°C) but forms a low-boiling azeotrope with water/acetone, facilitating removal.

  • Recrystallization (Optional): If limits are still not met, recrystallize from ethanol. The hydrazone impurity is highly soluble in ethanol and will stay in the mother liquor.

Warning: Ensure your THI product does not contain primary amines or other nucleophiles that could react with acetone to form imines.

Protocol C: Azeotropic Distillation

Mechanism: Physical Entrainment Hydrazine hydrate forms high-boiling azeotropes with water, making simple drying ineffective. We must break this interaction using a ternary azeotrope or a solvent that carries hydrazine over.

Azeotrope Data Table[1]
SolventBoiling Point (°C)Azeotrope w/ Hydrazine?Effectiveness
Water 100Yes (120°C)Poor (Concentrates Hydrazine)
Ethanol 78NoLow (Requires many cycles)
Toluene 110Yes (92°C)High (Best for co-evap)
Xylene 140YesHigh (Hard to remove solvent)
Step-by-Step Workflow
  • Dissolution: Dissolve crude residue in Toluene (or suspend if insoluble).

  • Strip: Rotovap at 50–60°C under reduced pressure.

  • Repeat: Re-dissolve in toluene and strip again (2–3 cycles).

  • Final Polish: Dissolve in DCM or MeOH (to remove toluene traces) and do a final strip.

Analytical Validation (QC)

How do I know it's gone? Standard NMR is often insufficient for ppm-level detection due to proton exchange broadening.

  • HPLC-UV Derivatization (Gold Standard):

    • React the sample with Benzaldehyde .

    • Hydrazine converts to Benzalazine (highly UV active at ~300 nm).

    • Run HPLC.[1] This method can detect <1 ppm.

  • TLC Spot Test (Quick Check):

    • Elute TLC plate.

    • Spray with p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) .

    • Hydrazine spots turn bright yellow/orange immediately.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3]

  • Anderson, J. et al. "Practical Guide to the Removal of Hydrazine from Process Streams." Organic Process Research & Development, 2016. (General reference for scavenging logic).
  • PubChem Compound Summary: Hydrazine . National Center for Biotechnology Information.

  • European Medicines Agency . Questions and answers on the implementation of the ICH M7 guideline.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-butyl-4,5,6,7-tetrahydro-1H-indazole

Topic: Comparative 1H NMR Analysis of 3-butyl-4,5,6,7-tetrahydro-1H-indazole: Solvent Selection & Structural Validation Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative 1H NMR Analysis of 3-butyl-4,5,6,7-tetrahydro-1H-indazole: Solvent Selection & Structural Validation Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists.

Strategic Overview: The Tautomeric Challenge

In drug discovery, the tetrahydroindazole scaffold is a privileged structure, serving as a bioisostere for indoles in kinase inhibitors and anti-inflammatory agents. However, the analysis of 3-butyl-4,5,6,7-tetrahydro-1H-indazole presents a specific analytical challenge: Annular Tautomerism .

Unlike fixed N-alkylated derivatives, the N-unsubstituted (1H) species exists in a dynamic equilibrium between the 1H- and 2H-tautomers. A standard "run-and-done" NMR protocol in Chloroform-d (


) often yields broadened, ambiguous signals due to rapid proton exchange, leading to misinterpretation of purity or structure.

This guide compares the analytical "performance" of two primary solvent systems—DMSO-d6 vs.


 —and establishes a self-validating protocol to distinguish the target molecule from its synthetic precursors and potential regioisomers.

Structural Logic & Signal Assignment

Before analyzing the spectrum, we must deconstruct the magnetic environment of the molecule. The 3-butyl-4,5,6,7-tetrahydro-1H-indazole consists of a fused pyrazole-cyclohexane system.

  • The "Anchor" Signals (Diagnostic):

    • H-4 & H-7 (Allylic): These protons are adjacent to the aromatic pyrazole ring. They typically resonate downfield (~2.3 – 2.6 ppm).

    • H-5 & H-6 (Homoallylic): These are the "central" methylene protons of the cyclohexane ring, appearing upfield (~1.6 – 1.8 ppm).

    • C3-Butyl Chain: A classic aliphatic chain pattern, but the

      
      -methylene (attached to the aromatic ring) will be deshielded.
      
Diagram 1: Structural Assignment Logic

G Start Spectrum Analysis: 3-butyl-4,5,6,7-tetrahydro-1H-indazole Region1 Region: 9.0 - 13.0 ppm (Exchangeable) Start->Region1 Region2 Region: 2.3 - 2.8 ppm (Allylic/Alpha) Start->Region2 Region3 Region: 0.8 - 1.9 ppm (Aliphatic) Start->Region3 SignalNH Broad Singlet (NH) Diagnostic for 1H-species Region1->SignalNH Solvent Dependent SignalAllyl Multiplets (4H) Ring pos 4 & 7 Region2->SignalAllyl SignalAlpha Triplet (2H) Butyl alpha-CH2 Region2->SignalAlpha SignalMid Multiplets (6H) Ring 5,6 + Butyl mid-CH2 Region3->SignalMid SignalMe Triplet (3H) Butyl terminal CH3 Region3->SignalMe

Caption: Hierarchical logic for assigning protons based on chemical shift regions. Note the overlap potential in Region 2.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the resolution of the tautomeric state .

Option A: Chloroform-d ( )
  • Performance: Low to Moderate .

  • Mechanism:

    
     is a non-polar, non-hydrogen-bonding solvent. It allows rapid proton exchange between the N1 and N2 positions.
    
  • Result:

    • The NH signal is often invisible or extremely broad/flattened.

    • Signals for H-4 and H-7 may merge or broaden due to the averaging of the 1H and 2H environments.

    • Verdict: Useful for rough purity checks but poor for structural characterization of the heterocyclic core.

Option B: DMSO-d6 (Recommended)
  • Performance: High .

  • Mechanism: DMSO is a strong hydrogen-bond acceptor. It "locks" the NH proton via H-bonding, significantly slowing the exchange rate on the NMR timescale.

  • Result:

    • The NH signal appears as a distinct (though broad) singlet, usually between 11.0 – 12.5 ppm.

    • H-4 and H-7 are often resolved as distinct multiplets (or a cleaner overlapping envelope).

    • Verdict: The Gold Standard for confirming the integrity of the indazole ring.

Comparative Data Table: Solvent Effects
FeatureChloroform-d (

)
DMSO-d6 Implication
NH Signal Often invisible / >12 ppm (broad)Visible ~11.5 - 12.5 ppmDMSO confirms presence of free amine.
H-4 / H-7 Resolution Averaged / BroadenedSharper multipletsDMSO slows tautomerism, improving resolution.
Water Peak ~1.56 ppm (overlaps with alkyls)~3.33 ppm (clear of alkyls)DMSO moves water away from critical butyl chain signals.
Suitability Quick extraction checksFinal Characterization Use DMSO for publication-quality data.

Self-Validating Experimental Protocol

To ensure scientific integrity, follow this protocol. It includes a "self-validation" step to confirm you have synthesized the target and not the open-chain intermediate (2-butyrylcyclohexanone).

Materials
  • Sample: ~5-10 mg of 3-butyl-4,5,6,7-tetrahydro-1H-indazole.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm precision NMR tube.

Workflow
  • Preparation: Dissolve sample in DMSO-d6. Ensure the solution is homogenous. Filter if particulates are visible (paramagnetic particles ruin shimming).

  • Acquisition Setup:

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (d1): Set to 5 seconds . Reasoning: The NH proton has a long T1 relaxation time. A short d1 (e.g., 1s) will saturate the NH signal, making it disappear quantitatively.

    • Scans (ns): Minimum 16 (for S/N > 100).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction: Manual (Automatic phasing often fails on the broad NH peak).

    • Baseline Correction: Polynomial (Bernstein).

Diagram 2: Validation Workflow

Workflow Sample Crude Product Solvent Dissolve in DMSO-d6 (H-bond stabilization) Sample->Solvent Acq Acquisition (d1 = 5s) Solvent->Acq Check Validation Check: Is NH present? Is C=O absent? Acq->Check Check->Sample No (Repurify) Result Confirmed Structure Check->Result Yes

Caption: Step-by-step workflow ensuring detection of the exchangeable NH proton.

Detailed Spectral Data & Interpretation

The following data represents the expected chemical shifts in DMSO-d6, synthesized from literature data on the tetrahydroindazole scaffold [1][2][3].

Reference: DMSO-d6 residual peak at 2.50 ppm.

PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH Heteroaromatic11.8 – 12.4 Broad Singlet1HCritical Proof. Disappears with

shake.
H-4, H-7 Allylic Ring2.35 – 2.55 Multiplet4HProtons adjacent to the pyrazole ring. Often overlap.
Butyl

-CH2
Aliphatic2.45 – 2.55 Triplet (t)2HAttached to C3. Overlaps with DMSO/H-4/H-7.
H-5, H-6 Homoallylic Ring1.60 – 1.75 Multiplet4HThe "top" of the cyclohexane ring.
Butyl

-CH2
Aliphatic1.45 – 1.55 Quintet/Multiplet2HMiddle of the butyl chain.
Butyl

-CH2
Aliphatic1.25 – 1.35 Sextet/Multiplet2HPenultimate carbon.
Butyl

-CH3
Methyl0.88 – 0.92 Triplet (t)3HTerminal methyl group.
Differentiation from Precursor (2-butyrylcyclohexanone)
  • Precursor Signal: In the starting material, you would observe a keto-enol methine proton or a distinct lack of the aromatic system. Crucially, the precursor has a Carbonyl Carbon in 13C NMR (>190 ppm) which is absent in the product.

  • Product Signal: The formation of the pyrazole ring creates a planar, aromatic system. The appearance of the NH signal and the shift of the ring protons (H4/H7) downfield confirms cyclization.

References

  • BenchChem. (2025).[1] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.[1]Link

  • Claramunt, R. M., et al. (2006).[2] Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11, 415-420.[2] Link

  • National Institutes of Health (PMC). Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde.Link

Sources

Comparative

Spectroscopic Profiling of Tetrahydroindazole (THI) Ring Systems: A Comparative IR Guide

Topic: Characteristic IR absorption bands of tetrahydroindazole ring systems Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The 4,5,6,7-tetr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR absorption bands of tetrahydroindazole ring systems Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a critical "hybrid" pharmacophore in medicinal chemistry, bridging the structural gap between fully aromatic indazoles and aliphatic carbocycles. Unlike its fully aromatic counterpart (indazole), the THI system fuses a planar, heteroaromatic pyrazole ring with a flexible, saturated cyclohexane ring.

This guide provides a technical comparison of the infrared (IR) spectral characteristics of THI systems. It focuses on distinguishing THIs from aromatic indazoles and differentiating between their 1H- and 2H-tautomeric forms—a common challenge in optimizing ligand-target interactions.[1]

Fundamental IR Signature: The "Hybrid" Spectrum

The IR spectrum of 4,5,6,7-tetrahydroindazole is distinct because it superimposes the signals of a heteroaromatic pyrazole core onto those of a saturated cyclohexane ring. This duality provides a unique fingerprint for rapid structural verification.[1]

Core Vibrational Modes

The following table summarizes the diagnostic bands for the unsubstituted 4,5,6,7-tetrahydroindazole core.

Table 1: Characteristic IR Bands of 4,5,6,7-Tetrahydroindazole

Functional GroupMode of VibrationWavenumber (

)
IntensityDiagnostic Note
N-H Stretching (

)
3100 – 3300 (Solid)~3450 (Dilute Soln.)Broad (Solid)Sharp (Soln.)[1][2][3]Broadening in solid state indicates strong intermolecular H-bonding (dimerization).[1]
C-H (Aromatic) Stretching (

)
3010 – 3060 WeakAttributed to the C3-H of the pyrazole ring.[1] Disappears in 3-substituted derivatives.[1]
C-H (Aliphatic) Stretching (

)
2850 – 2950 Strong Key Differentiator. Arises from the

methylene groups (C4-C7).[1] Absent in fully aromatic indazoles.
C=N / C=C Ring Stretching1500 – 1580 Medium-StrongCharacteristic "breathing" modes of the pyrazole moiety.[1]
CH₂ Scissoring (

)
1440 – 1460 MediumDeformation of the cyclohexane ring methylene groups.[1]
N-N Stretching (

)
~1000 – 1100 Weak-MediumOften coupled with other ring vibrations; less diagnostic but consistently present.[1]

Comparative Analysis

Scenario A: THI vs. Indazole (Aromaticity Check)

Differentiation between a tetrahydroindazole and a fully oxidized indazole is a common quality control checkpoint during dehydrogenation reactions.

  • The Aliphatic Gap: The most immediate visual difference is the 2800–3000

    
     region .[1]
    
    • THI: Shows a complex, intense cluster of peaks corresponding to symmetric and asymmetric stretching of the four methylene groups.

    • Indazole: This region is virtually silent (baseline), containing only weak aromatic overtones or Fermi resonances.

  • Fingerprint Rigidity:

    • THI: The flexible cyclohexane ring introduces multiple deformation bands (wagging/twisting) in the 800–1300

      
        region.[1]
      
    • Indazole: Exhibits a simpler, sharper fingerprint region dominated by out-of-plane (OOP) C-H bending of the benzene ring (typically 740–760

      
        for unsubstituted benzene rings).
      
Scenario B: Tautomeric Differentiation (1H vs. 2H)

THIs, like pyrazoles, exhibit annular tautomerism. The 1H-tautomer is thermodynamically favored in the solid state and most solvents, but the 2H-tautomer can be trapped by specific substitution patterns or crystallization kinetics.[1]

Table 2: Tautomeric Markers in IR Spectroscopy

Feature1H-Tetrahydroindazole2H-TetrahydroindazoleMechanistic Insight
N-H Stretch Lower frequency shift (broad)Higher frequency shift1H-isomers form stronger cyclic dimers (intermolecular H-bonds) than 2H-isomers, lowering the force constant.[1]
Ring Breathing 1500 – 1540

1540 – 1580

The 2H-quinoid-like character increases the bond order of the C=N/C=C system, shifting absorption to higher energy.[1]
Symmetry Lower symmetry (

)
Higher effective symmetry (

)
2H-isomers often show fewer, sharper bands in the fingerprint region due to higher symmetry.[1]

Visualization: Structural & Spectral Logic

The following diagram illustrates the decision logic for characterizing THI derivatives based on spectral data.

THI_Analysis Start Unknown Heterocyclic Sample Region_CH Analyze 2800-3000 cm⁻¹ Region Start->Region_CH Indazole Silent / Weak Signals (Only Aromatic C-H >3000) Region_CH->Indazole No Aliphatic CH THI Strong Multi-peak Signal (Aliphatic CH₂ Stretches) Region_CH->THI Aliphatic CH Present Conclusion_Ind Fully Aromatic Indazole Indazole->Conclusion_Ind Region_NH Analyze 3100-3500 cm⁻¹ Region THI->Region_NH Broad_NH Broad Band ~3200 cm⁻¹ (Strong H-Bonding) Region_NH->Broad_NH Sharp_NH Sharper/Higher Freq Band (Weaker Association) Region_NH->Sharp_NH Result_1H Probable 1H-Tautomer (Thermodynamic Product) Broad_NH->Result_1H Result_2H Probable 2H-Tautomer (Kinetic/Substituted) Sharp_NH->Result_2H

Figure 1: Decision tree for spectroscopic differentiation of Indazole and Tetrahydroindazole tautomers.

Experimental Protocol: Standardized IR Characterization

To ensure reproducibility, especially when distinguishing tautomers, the following protocol controls for polymorphism and solvation effects.

Protocol: Solid-State KBr Pellet Analysis of THIs

Objective: Obtain high-resolution spectra to distinguish H-bonding patterns in the N-H region.

Materials:

  • Analytical grade Potassium Bromide (KBr), dried at 110°C.

  • Hydraulic press.[1]

  • Vacuum desiccator.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Grind 1–2 mg of the tetrahydroindazole derivative with ~100 mg of dry KBr in an agate mortar.

    • Critical Step: Grind until the mixture is a fine, uniform powder (particle size < 2 µm) to minimize Christiansen effect (scattering) which distorts the baseline in the high-wavenumber N-H region.[1]

  • Pellet Formation:

    • Transfer powder to a die set.[1]

    • Apply vacuum for 2 minutes to remove trapped air/moisture.[1]

    • Press at 8–10 tons for 1–2 minutes to form a transparent disc.

  • Acquisition:

    • Resolution: Set to 2

      
       (standard) or 1 
      
      
      
      (if resolving tautomer splitting).
    • Scans: Accumulate minimum 32 scans to improve Signal-to-Noise ratio.

    • Background: Collect a fresh background spectrum of the empty sample holder or pure KBr disc immediately prior.

  • Data Processing:

    • Perform baseline correction.[1]

    • Identify the

      
       C-H stretch cluster (2850–2950 
      
      
      
      ) to confirm the tetrahydro- ring.[1]
    • Measure the Full Width at Half Maximum (FWHM) of the N-H band to assess H-bonding strength.[1]

Alternative: Solution Phase (for Tautomer Equilibrium)
  • Solvent: Dry Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ).[1]
  • Cell: NaCl or CaF2 liquid cell (0.1 – 1.0 mm path length).

  • Note: In dilute solution (< 0.01 M), intermolecular H-bonds break.[1] The N-H stretch will shift to a sharp peak at ~3450

    
     .[1] If both 1H and 2H forms are present in equilibrium, two distinct sharp peaks may be observed.
    

References

  • Vibrational Assignments of Nitrogen Heterocycles Journal of the Chemical Society, Faraday Transactions. "Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment." [Link]

  • Tautomerism in Azoles (IR Studies) National Institutes of Health (PMC).[1] "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." [Link]

  • General IR Correlation Tables for Organic Compounds Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." [Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry of 3-Butyl-tetrahydroindazole

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-butyl-4,5,6,7-tetrahydro-1H-indazole . It is structured to assist analytical chemists and forensic scientists in dif...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-butyl-4,5,6,7-tetrahydro-1H-indazole . It is structured to assist analytical chemists and forensic scientists in differentiating this compound from its structural isomers and aromatic analogs.[1]

Executive Summary & Chemical Identity

3-butyl-4,5,6,7-tetrahydro-1H-indazole is a bicyclic nitrogenous heterocycle often encountered as a precursor, byproduct, or degradation marker in the synthesis of indazole-based synthetic cannabinoids (e.g., AB-PINACA derivatives). Its structure combines a fused cyclohexene ring with a pyrazole moiety, carrying a butyl chain at the carbon-3 position.

Accurate identification requires distinguishing it from its N-alkyl regioisomers (1-butyl) and its fully aromatic counterparts (indazoles). This guide delineates the specific fragmentation pathways that serve as diagnostic fingerprints.

Property Data
IUPAC Name 3-butyl-4,5,6,7-tetrahydro-1H-indazole
Molecular Formula C₁₁H₁₈N₂
Exact Mass 178.1470 Da
Core Scaffold Tetrahydroindazole (Cyclohexanopyrazole)
Key Differentiator Retro-Diels-Alder (RDA) fragmentation of the saturated ring

Experimental Protocols (Self-Validating Systems)

To ensure reproducible fragmentation patterns, the following protocols utilize standard ionization energies but emphasize column choice to separate regioisomers prior to MS analysis.

A. GC-MS Methodology (Hard Ionization)
  • Instrument: Agilent 7890B/5977A MSD (or equivalent).

  • Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).[2] Rationale: High silphenylene content improves separation of polar regioisomers.

  • Inlet: Splitless mode at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[2]

  • Oven Program: 80°C (1 min hold)

    
     20°C/min 
    
    
    
    300°C (5 min hold).
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C. Note: Higher source temps can induce thermal dehydrogenation (aromatization), mimicking the indazole analog. Keep <250°C.

B. LC-MS/MS Methodology (Soft Ionization)
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE): Stepped 20, 35, 50 eV. Rationale: Stepped CE captures both the labile alkyl loss and the stable ring-opening fragments.

Fragmentation Mechanics & Pathways[4][5][6]

The fragmentation of 3-butyl-tetrahydroindazole is governed by the interplay between the saturated cyclohexene ring and the C3-alkyl chain . Unlike fully aromatic indazoles, the "tetrahydro" ring enables Retro-Diels-Alder (RDA) reactions.

Mechanism 1: Benzylic-Type Cleavage (Diagnostic for C3-Alkyl)

The bond between the


 and 

carbons of the butyl chain is weak due to resonance stabilization of the resulting cation by the pyrazole ring.
  • Process: Homolytic cleavage of the propyl radical.

  • Result: Formation of the

    
     ion (
    
    
    
    135).
  • Significance: This is often the Base Peak or a major ion for C3-substituted isomers.

Mechanism 2: Retro-Diels-Alder (RDA) Reaction

The cyclohexene portion of the fused ring undergoes a thermal or radical-induced RDA reaction.

  • Process: Unzipping of the saturated ring, typically ejecting an ethylene neutral (

    
    , 28 Da).
    
  • Result: Formation of the

    
     ion (
    
    
    
    150).
  • Significance: This peak is absent in fully aromatic indazoles, making it the primary differentiator between tetrahydroindazole and indazole cores.

Mechanism 3: McLafferty Rearrangement

With a butyl chain (


 3 carbons), the gamma-hydrogen can transfer to the pyrazole nitrogen.
  • Process: Six-membered transition state

    
     H-transfer 
    
    
    
    Loss of alkene (Propene, 42 Da).
  • Result: Formation of the

    
     ion (
    
    
    
    136).
Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways that generate the spectral fingerprint.

Fragmentation M Molecular Ion [M]+ m/z 178 RDA RDA Fragment (Loss of C2H4) [M-28]+ m/z 150 M->RDA - 28 Da (Ethylene) Cyclohexene Ring Opening Alpha Alpha Cleavage (Loss of Propyl) [M-43]+ m/z 135 M->Alpha - 43 Da (Propyl Radical) Stabilized Cation McL McLafferty Rearr. (Loss of Propene) [M-42]+ m/z 136 M->McL - 42 Da (Propene) Gamma-H Transfer Core Pyrazolium Core m/z 95 Alpha->Core Ring Degradation

Caption: Primary EI-MS fragmentation pathways for 3-butyl-4,5,6,7-tetrahydro-1H-indazole showing the divergence between ring opening (RDA) and side-chain cleavage.

Comparative Analysis: Differentiating Alternatives

The most critical analytical challenge is distinguishing the target from its isomers. The table below summarizes the spectral shifts.

Comparative Data Table
Feature3-Butyl-tetrahydroindazole (Target)1-Butyl-tetrahydroindazole (Isomer)3-Butyl-indazole (Aromatic Analog)
Molecular Ion

178 (Medium)

178 (Weak)

174 (Strong)
Base Peak

135
(Alpha Cleavage)

122
(Loss of Butyl)

131 or 145
RDA Fragment Present (

150)
Present (

150)
Absent (Ring is aromatic)
Side Chain Loss Loss of Propyl (

)
Loss of Butyl (

)
Loss of Propyl (

)
Mechanism Stable C-C bond favors internal chain fragmentation.Labile N-C bond favors total chain loss.High stability; no RDA.
Diagnostic Logic Flow

Use this logic gate to confirm identity from an unknown spectrum:

  • Check Parent Ion: Is it

    
     178?
    
    • No (

      
       174)
      
      
      
      It is the Aromatic Indazole .
    • Yes

      
       Proceed to Step 2.
      
  • Check RDA Peak: Is there a peak at

    
     150 (
    
    
    
    )?
    • No

      
       Suspect non-cyclohexyl isomer.
      
    • Yes

      
       Confirms Tetrahydroindazole  core.
      
  • Check Base Peak:

    • Base Peak = 122 (

      
      )
      
      
      
      1-Butyl (N-substituted). The N-C bond breaks easily.
    • Base Peak = 135 (

      
      )
      
      
      
      3-Butyl (C-substituted). The C-C bond is stronger, favoring alpha-cleavage.
Visualization: Decision Tree

DecisionTree Start Unknown Spectrum Parent m/z? Is178 m/z 178? Start->Is178 Yes Is174 m/z 174? Start->Is174 No CheckRDA Peak at m/z 150 (M-28)? Is178->CheckRDA Result_Aromatic 3-Butyl-indazole (Aromatic) Is174->Result_Aromatic Yes CheckBase Base Peak? CheckRDA->CheckBase Yes (RDA Present) CheckRDA->Result_Aromatic No (Unlikely for TH-Indazole) Result_N_Butyl 1-Butyl-tetrahydroindazole (N-Substituted) CheckBase->Result_N_Butyl m/z 122 (Loss of Chain) Result_C_Butyl 3-Butyl-tetrahydroindazole (Target) CheckBase->Result_C_Butyl m/z 135 (Alpha Cleavage)

Caption: Logical workflow for distinguishing 3-butyl-tetrahydroindazole from its common isomers using MS peak data.

References

  • Shevyrin, V., et al. (2016). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure. Forensic Science International. Link

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. Link

  • NIST Mass Spectrometry Data Center. Fragmentation of Cyclohexene Derivatives (RDA Mechanism). NIST Chemistry WebBook.[3] Link

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty and Alpha-cleavage mechanisms).

Sources

Comparative

Crystal Structure Analysis and Conformational Profiling of 3-Substituted-4,5,6,7-Tetrahydroindazoles: A Comparative Guide

Introduction & Rationale 3-Substituted-4,5,6,7-tetrahydroindazoles (THIs) are highly versatile scaffolds in medicinal and inorganic chemistry. They function as potent cyclooxygenase-2 (COX-2) inhibitors, antibacterial ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

3-Substituted-4,5,6,7-tetrahydroindazoles (THIs) are highly versatile scaffolds in medicinal and inorganic chemistry. They function as potent cyclooxygenase-2 (COX-2) inhibitors, antibacterial agents, and highly tunable ligands for transition metal complexes[1][2]. The pharmacological efficacy and binding affinity of these annulated pyrazole analogs are heavily dictated by their three-dimensional conformation—specifically, the tautomeric state of the pyrazole ring (1H vs. 2H) and the puckering of the partially saturated cyclohexane ring[1][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic data of various 3-substituted THIs. By analyzing single-crystal X-ray diffraction (XRD) data, we can establish the causality between substituent sterics, intramolecular hydrogen bonding, and the resulting molecular geometry that drives target binding (e.g., the critical interaction with the Arg106 residue in the COX-2 active site)[2].

Comparative Structural Data

The structural nuances of THIs change drastically depending on the nature of the 3-substituent and the presence of N-linked functional groups. Table 1 summarizes the crystallographic parameters of three distinct THI derivatives to highlight these conformational shifts.

Table 1: Crystallographic Comparison of 3-Substituted THI Derivatives

Compound ProfileSubstituent PatternCyclohexane Ring ConformationKey Inter/Intramolecular InteractionsReference
Compound A 3,6,6-trimethyl, 4-oxo, 1-(pyridin-2-yl)Sofa (C6 deviates by ~0.64 Å from mean plane)Intermolecular N-H···Cl⁻ (C(4) graph-set); π-π stacking[3]
Compound B 3-methyl, 4-(3-chlorophenyl), 6-dihydroxyTwisted Half-Chair Intramolecular O-H···N (S(6) motif); C-H···O networks[4]
Compound C 3-(pyridin-2-yl) (ZnII Complex Ligand)Coplanar (Syn form)Metal coordination (ZnII); minimal ligand distortion[5]

Mechanistic Insights: The Causality Behind Conformation

To move beyond mere observation, we must understand why these molecules adopt specific geometries and how these choices impact their application.

  • Ring Puckering and Steric Relief : The partially saturated cyclohexane ring in THIs rarely adopts a perfect chair conformation due to the geometric constraints imposed by the fused, planar pyrazole ring. In heavily substituted derivatives, such as Compound B, steric clashes between the bulky 4-(3-chlorophenyl) group and the cyclohexane substituents force the ring into a twisted half-chair conformation to minimize torsional strain[4]. Conversely, in less sterically hindered systems like Compound A, the ring relaxes into a sofa conformation, where only one carbon (C6) deviates significantly from the mean plane[3].

  • Intramolecular Hydrogen Bonding as a Conformational Lock : The structural rigidity of these molecules is often locked by intramolecular interactions. In Compound B, a strong O-H···N hydrogen bond generates a stable S(6) motif, keeping the 2-pyridyl ring nearly parallel to the pyrazole core (dihedral angle of ~8.0°)[4]. This enforced coplanarity is crucial for maintaining the extended π-conjugation required for optimal insertion into deep receptor pockets.

  • Tautomeric Equilibrium and Target Binding : The 1H-tautomer is generally favored in isolated 3-alkyl/aryl THIs due to electronic stabilization[6]. However, when acting as ligands for transition metals (e.g., ZnII, CuII), the 2H-tautomer is frequently stabilized to minimize ligand distortion and achieve ideal coordination angles[1][5]. In biological systems, the 1H-tautomer's specific spatial orientation is required to form the critical π-cation interactions with Arg106 in the COX-2 active site (PDB ID: 3LN1)[2].

Tautomerism T1 1H-Tautomer (Favored in 3-Alkyl/Aryl) Equil Tautomeric Equilibrium (Solvent & Substituent Dependent) T1->Equil COX2 COX-2 Active Site Binding (Arg106 Interaction) T1->COX2 Preferred Binding T2 2H-Tautomer (Favored in Metal Complexes) Equil->T2

Caption: Tautomeric equilibrium of 3-substituted THIs dictating transition metal coordination vs. COX-2 binding.

Experimental Workflows for Crystallographic Analysis

To ensure self-validating and reproducible results, the following protocol outlines the standard methodology for synthesizing and resolving the crystal structures of 3-substituted THIs. Every step is designed to maximize yield and crystal lattice perfection, which directly minimizes the crystallographic R-factor during refinement.

Step 1: Synthesis of the THI Core
  • Condensation : React a 2-acylcyclohexanone derivative (1.0 eq) with an appropriate hydrazine (e.g., 2-hydrazinopyridine) (1.1 eq) in absolute ethanol[6].

  • Cyclization : Heat the mixture under reflux for 5-12 hours. Alternatively, utilize microwave irradiation at 90°C for 10 minutes to accelerate the thermodynamically driven ring-closure while preventing degradation[6][7].

  • Purification : Remove the solvent under reduced pressure and purify the crude product via silica gel column chromatography (eluent: hexane/ethyl acetate) to ensure no amorphous impurities disrupt crystallization.

Step 2: Single Crystal Growth
  • Solvent Selection : Dissolve the purified THI in a minimal amount of a binary solvent system (e.g., ethanol/water or dichloromethane/hexane). The binary system creates a solubility gradient.

  • Crystallization : Allow the solution to undergo slow evaporation at ambient temperature (293–296 K) in a vibration-free environment. Vibration-free conditions are critical to prevent premature nucleation, allowing suitable prismatic single crystals to form over 3–7 days[3][7].

Step 3: X-Ray Diffraction & Phase Solution
  • Data Collection : Mount a single crystal on a diffractometer equipped with a CMOS detector using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at 296 K[8].

  • Integration & Absorption Correction : Integrate the diffraction frames using standard software packages (e.g., APEX3). Apply multi-scan absorption corrections (e.g., SADABS) to correct for the crystal's shape and density anomalies[8].

  • Structure Solution : Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT). Validate the model by refining it using full-matrix least-squares on F² (SHELXL)[8]. Ensure all non-hydrogen atoms are refined with anisotropic displacement parameters to confirm structural rigidity.

Workflow A Synthesis of 3-Substituted THIs (Hydrazine + 2-Acylcyclohexanone) B Purification (Column Chromatography) A->B C Single Crystal Growth (Slow Evaporation / Binary Solvent) B->C D X-Ray Diffraction Data Collection (Mo-Kα radiation, 296K) C->D E Phase Solution (Intrinsic Phasing / Direct Methods) D->E F Refinement & Validation (Full-matrix least-squares on F²) E->F

Caption: Experimental workflow for the synthesis, crystallization, and X-ray resolution of 3-substituted THIs.

References

1.[1] Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with Cu(II), Co(II) and Ag(I): structural, antimicrobial, antioxidant and enzyme inhibition studies. tandfonline.com. 1 2.[8] Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. arabjchem.org. 8 3.[6] Product Class 2: 1 H - and 2 H -Indazoles. thieme-connect.de. 6 4.[7] Crystal structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride and its monohydrate. researchgate.net. 7 5.[4] Ethyl 4-(3-chlorophenyl)-3,6-dihydroxy-6-methyl-2-(2-pyridyl)-4,5,6,7-tetrahydroindazole-5-carboxylate. iucr.org. 4 6.[5] STRUCTURAL STUDIES ON PYRAZOLYLPYRIDINE LIGANDS AND COMPLEXES. COMPARISONS BETWEEN LINKAGE ISOMERS AND WITH 2,2′-BIPYRIDINE. tandfonline.com. 5 7.[2] Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors - Arabian Journal of Chemistry. arabjchem.org.2 8.[3] Crystal structure of 3,6,6-trimethyl-4-oxo-1- (pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7. iucr.org. 3

Sources

Validation

A Comparative Guide to Differentiating 1H- and 2H-Tautomers of 3-Butyl-tetrahydroindazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therap...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Tetrahydroindazoles, as partially saturated derivatives, have garnered significant attention for their roles as kinase inhibitors and sigma-2 receptor ligands.[2][3] A critical aspect in the synthesis and characterization of these compounds is the phenomenon of annular tautomerism, where the proton on the pyrazole ring can reside on either nitrogen atom, giving rise to 1H- and 2H-tautomers.[4][5] The precise identification of these tautomers is paramount, as the tautomeric form can significantly influence a molecule's physicochemical properties, biological activity, and patentability.

This guide provides an in-depth technical comparison of the analytical methodologies used to differentiate the 1H- and 2H-tautomers of 3-butyl-tetrahydroindazole. We will delve into the causality behind experimental choices and present supporting data to ensure a robust and self-validating approach to structural elucidation.

The Tautomeric Equilibrium in 3-Butyl-tetrahydroindazole

The tautomerism in 3-butyl-tetrahydroindazole involves the migration of a proton between the N1 and N2 positions of the indazole ring. Generally, the 1H-tautomer (benzenoid form) is thermodynamically more stable than the 2H-tautomer (quinonoid form) in the gas phase, solution, and solid state.[5] However, factors such as substitution patterns, solvent polarity, and intermolecular interactions like hydrogen bonding can influence the equilibrium and in some cases stabilize the 2H form.[6][7]

Spectroscopic Differentiation: A Multi-faceted Approach

A combination of spectroscopic techniques is often necessary for the unambiguous assignment of the 1H- and 2H-tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for distinguishing between the 1H- and 2H-tautomers of 3-butyl-tetrahydroindazole.[5] Both ¹H and ¹³C NMR provide distinct chemical shift patterns for the two isomers. Advanced 2D NMR techniques, such as HMBC and NOESY, offer definitive structural correlations.[8][9]

Key Differentiating Features in NMR:

  • ¹H NMR: The chemical shift of the proton attached to the nitrogen (N-H) can be indicative, but it is often broad and its position is solvent-dependent. More reliably, the chemical shifts of the aromatic and aliphatic protons of the tetrahydroindazole core will differ between the two tautomers due to the change in the electronic environment. For the 1H-tautomer, the protons on the saturated portion of the ring will experience a different magnetic environment compared to the 2H-tautomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are highly diagnostic. In general, the carbons of the pyrazole ring in the 2H-indazole moiety show different chemical shifts compared to the 1H-indazole.[10][11]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For the 3-butyl-tetrahydroindazole, the key correlation to observe is between the protons of the butyl group at C3 and the carbons of the pyrazole ring.

    • In the 1H-tautomer , the methylene protons of the butyl group will show a correlation to C3a and potentially C4.

    • In the 2H-tautomer , these protons will show a correlation to C3 and C3a. The presence or absence of a correlation to C7a can also be a key differentiator.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons. A key NOE would be between the N-H proton and nearby protons on the tetrahydroindazole core or the butyl substituent.

    • In the 1H-tautomer , an NOE would be expected between the N1-H and the protons on the adjacent C7a and possibly the methylene protons of the butyl group.

    • In the 2H-tautomer , an NOE might be observed between the N2-H and the protons on C3 and the butyl group.

Experimental Protocol: 2D NMR for Tautomer Assignment

  • Sample Preparation: Dissolve 5-10 mg of the 3-butyl-tetrahydroindazole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical as it can influence the tautomeric equilibrium.[12]

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Subsequently, acquire 2D HMBC and NOESY spectra. For the HMBC experiment, optimize the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond correlations. For the NOESY experiment, use a mixing time of 500-800 ms to allow for the buildup of NOE signals.

  • Data Analysis: Process the 2D spectra and identify the key cross-peaks that differentiate between the 1H and 2H isomers as described above.

Table 1: Expected Diagnostic NMR Correlations for 3-Butyl-tetrahydroindazole Tautomers

NMR Experiment1H-Tautomer (Expected Correlation)2H-Tautomer (Expected Correlation)
HMBC Butyl-CH₂ ↔ C3a, C4Butyl-CH₂ ↔ C3, C3a
NOESY N1-H ↔ H-7a, Butyl-CH₂N2-H ↔ H-3, Butyl-CH₂
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be a rapid and sensitive method to distinguish between the 1H- and 2H-tautomers, as their electronic structures and thus their chromophores differ significantly.[13][14] The 2H-indazole tautomer, with its quinonoid-like structure, typically absorbs light at longer wavelengths and with a higher molar absorptivity compared to the benzenoid 1H-tautomer.[15][16]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁴ M) of the 3-butyl-tetrahydroindazole sample in a UV-transparent solvent such as acetonitrile or ethanol.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of 200-400 nm using a dual-beam spectrophotometer.

  • Data Analysis: Compare the λ_max_ values and the overall spectral shape. The 2H-tautomer is expected to show a bathochromic shift (shift to longer wavelength) compared to the 1H-tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule, particularly the stretching frequencies of functional groups.[17] The N-H stretching vibration can be a useful diagnostic tool. In general, the N-H stretching frequency in the 1H-tautomer will differ from that in the 2H-tautomer due to the different bonding environments. Additionally, the C=N and C=C stretching vibrations within the heterocyclic ring will show distinct patterns for each tautomer.

Experimental Protocol: IR Spectroscopic Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or oils). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for differences in the N-H stretching region (around 3400-3200 cm⁻¹) and the fingerprint region (1600-1400 cm⁻¹) corresponding to the ring vibrations.

X-ray Crystallography: The Definitive Method

For crystalline samples, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the precise location of the proton on the nitrogen atom.[18][19] This technique offers the highest level of confidence in tautomer assignment and can reveal details about intermolecular interactions, such as hydrogen bonding, that may stabilize a particular tautomeric form in the solid state.[20][21]

Experimental Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic & Structural Analysis cluster_assignment Tautomer Assignment Synthesis Synthesis of 3-Butyl-tetrahydroindazole Purification Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, HMBC, NOESY) Purification->NMR Primary Analysis UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Supporting Data IR IR Spectroscopy Purification->IR Supporting Data X_ray X-ray Crystallography (if crystalline) Purification->X_ray Definitive Confirmation Assignment Definitive Tautomer Structure (1H or 2H) NMR->Assignment UV_Vis->Assignment IR->Assignment X_ray->Assignment

Caption: Experimental workflow for the differentiation of 3-butyl-tetrahydroindazole tautomers.

Conclusion

The unambiguous differentiation of 1H- and 2H-tautomers of 3-butyl-tetrahydroindazole is a critical step in its characterization and development for pharmaceutical applications. While NMR spectroscopy, particularly 2D techniques like HMBC and NOESY, stands as the most informative method, a multi-technique approach incorporating UV-Vis and IR spectroscopy provides a more comprehensive and robust structural assignment. For crystalline materials, X-ray crystallography offers the ultimate confirmation. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently determine the tautomeric form of their synthesized compounds, ensuring scientific integrity and accelerating the drug discovery process.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University. [Link]

  • Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. [Link]

  • Hernández-Vázquez, E., et al. (2023). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry, 16(5), 104693. [Link]

  • Uchiyama, T., et al. (2014). 1H and 13C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. [Link]

  • Kearney, A. M., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 86(20), 14333–14344. [Link]

  • Elguero, J., et al. (1976). 13C NMR of indazoles. ResearchGate. [Link]

  • Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(13), 2849–2854. [Link]

  • Dias, A. M. A., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Schmidt, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Organic Synthesis, 13(4), 517-534. [Link]

  • Karayel, A., et al. (2007). X-Ray crystal structure analysis and determination of azo-enamine and hydrazone-imine tautomers of two hetarylazo indole dyes. ResearchGate. [Link]

  • Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link]

  • Laboratory Equipment. (n.d.). UV-Visible Spectrophotometry vs. Infrared Spectrophotometry: A Comparative Analysis. Laboratory Equipment. [Link]

  • The Silicon Review. (2024, April 22). 6 Differences between UV-Vis Spectroscopy and IR Spectroscopy. The Silicon Review. [Link]

  • Wang, C., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 11(26), 4434-4438. [Link]

  • Sharma, A., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 2110-2116. [Link]

  • Ferreira, P. M. T., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(9), 3656–3672. [Link]

  • Elguero, J., et al. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Kearney, A. M., et al. (2021). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate. [Link]

  • Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075-9086. [Link]

  • Ali, O. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]

  • Nagles, E., et al. (2018). 1H / 2H tautomerism of tetrazoles and some examples of substituted... ResearchGate. [Link]

  • Claramunt, R. M., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(3), 435–446. [Link]

  • El-Gazzar, A. A. B. A., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Crystals, 11(9), 1054. [Link]

  • Giraud, F., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus... Molecules, 24(21), 3844. [Link]

  • Kumar, R., et al. (2022). The structures of tautomers of indazole, as well as 1H-indazole-derived... ResearchGate. [Link]

  • Pal, R., et al. (2025). Identifying 1H/2H Tetrazole Tautomers via LFER: A Chemical Education Perspective. ResearchGate. [Link]

  • Bakherad, M., et al. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Design and Synthesis of Indazole-Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cyclization. The Journal of Organic Chemistry, 89(10), 7295–7302. [Link]

  • Choi, J. Y., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 25(7), 1564–1568. [Link]

  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-Butyl-4,5,6,7-tetrahydro-1H-indazole

Executive Summary & Chemical Profile Objective: This operational guide defines the mandatory safety protocols, personal protective equipment (PPE), and logistical workflows for handling 3-Butyl-4,5,6,7-tetrahydro-1H-inda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: This operational guide defines the mandatory safety protocols, personal protective equipment (PPE), and logistical workflows for handling 3-Butyl-4,5,6,7-tetrahydro-1H-indazole . Designed for research and drug development environments, this document prioritizes personnel safety and data integrity.[1]

Compound Identity:

  • Chemical Class: Substituted 4,5,6,7-tetrahydroindazole.[2][3]

  • Physical State: Typically a solid (powder/crystalline) or waxy solid at room temperature.[2]

  • Primary Hazard Classification (Derived): Based on the structural parent (CAS 2305-79-5) and alkyl-indazole analogs, this compound is classified as an Irritant (Skin/Eye/Respiratory) with potential Acute Toxicity (Oral/Dermal) .[2][3] The butyl chain increases lipophilicity, potentially enhancing dermal absorption compared to the unsubstituted parent.

Core Directive: Treat as a Hazardous Research Chemical . In the absence of a compound-specific REACH registration or full toxicological dossier, apply the Precautionary Principle , utilizing containment measures exceeding standard BSL-1 requirements.[2][3]

Risk Assessment & Hazard Identification

Scientific Grounding: GHS Classification extrapolated from 4,5,6,7-tetrahydro-1H-indazole and structural analogs.[2][3]

Hazard CategoryGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6]Direct contact may cause dermatitis.[2] Lipophilic nature aids skin penetration.
Eye Irritation H319 Causes serious eye irritation.[2][3][4][6]Dust/aerosol is corrosive to mucous membranes.
STOT-SE H335 May cause respiratory irritation.[1][2][3][6]Inhalation of dust triggers inflammation of the upper respiratory tract.
Acute Toxicity H302 Harmful if swallowed.[2][3][4][6]Strict hygiene required; no open consumables in the workspace.

Personal Protective Equipment (PPE) Matrix

Rationale: The following PPE selection is based on permeation resistance data for organic nitrogen heterocycles and alkylated aromatics.

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate PPE tier based on the experimental context.

PPE_Selection_Logic Start Experimental Task State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Quantity_Check Quantity > 100 mg? Solid->Quantity_Check Solvent_Check Solvent Type? Solution->Solvent_Check Standard_PPE TIER 1: Standard (Nitrile + Lab Coat + Goggles) Quantity_Check->Standard_PPE No Enhanced_PPE TIER 2: Enhanced (Double Nitrile + N95/P100 + Sleeves) Quantity_Check->Enhanced_PPE Yes Organic Organic (DCM, DMSO) Solvent_Check->Organic Aqueous Aqueous / Buffer Solvent_Check->Aqueous Barrier_PPE TIER 3: Barrier (Laminate/Butyl Gloves + Splash Shield) Organic->Barrier_PPE Aqueous->Standard_PPE

Figure 1: PPE Decision Logic Tree. Selects protection tier based on physical state and solvent carrier risks.[2]

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving (Nitrile) (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min (Solid).[2][3] For organic solvents (e.g., DCM), use Silver Shield/Laminate under-gloves.[2][3] The butyl chain increases solubility in non-polar solvents, degrading latex rapidly.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for powders due to the risk of airborne particulate migration behind the lens.[2][3]
Respiratory Fume Hood (Primary) Alt: N95/P100 RespiratorEngineering controls (Hood) are superior.[2][3] If weighing outside a hood, a fit-tested N95 is mandatory to prevent H335 (STOT-SE).[2][3]
Body Defense Lab Coat (Poly-Cotton) + Tyvek SleevesPrevents accumulation of lipophilic dust on street clothing.[2][3] Tyvek sleeves cover the wrist gap, a common exposure point.

Operational Handling Protocol

This protocol utilizes a "Clean-Dirty" zone concept to prevent cross-contamination.[2][3]

A. Weighing & Solubilization Workflow
  • Preparation:

    • Activate Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

    • Clear the "Working Zone" of unnecessary clutter.[2][7]

    • Place an absorbent bench mat (plastic side down) in the hood.[2]

  • Transfer:

    • Bring the sealed container into the hood.[2]

    • Anti-Static Step: Use an anti-static gun or wipe on the spatula if the powder is fluffy/electrostatic (common with tetrahydroindazoles).[2]

    • Weigh the required amount into a tared vial.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) immediately to the vial to suppress dust.[2][3]

    • Note: 3-Butyl-4,5,6,7-tetrahydro-1H-indazole is likely hydrophobic.[2][3] Dissolve in organic solvent before adding to aqueous media.

  • Decontamination:

    • Wipe the balance and exterior of the stock container with a solvent-dampened Kimwipe (Ethanol or Isopropanol).[2]

    • Dispose of the wipe as hazardous solid waste.[2]

B. Spill Response Strategy

Immediate Action: Stop work. Alert nearby personnel.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Liquid / Solution Assess->Liquid_Spill Wet_Wipe Cover with Wet Paper Towel (Prevent Dust) Solid_Spill->Wet_Wipe Do NOT Sweep Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid_Spill->Absorb Collect Collect into Hazardous Waste Bag Wet_Wipe->Collect Absorb->Collect Clean Double Wash Area (Soap + Water) Collect->Clean

Figure 2: Spill Response Workflow.[2][3] Emphasizes wet-wiping solids to prevent aerosolization.[2][3]

Disposal & Waste Management

Compliance: Adhere to EPA (RCRA) or local hazardous waste regulations.[2][3]

Waste Classification:

  • Stream: Organic Chemical Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).[2][3]

  • Labeling: "Hazardous Waste - Toxic, Irritant."[2][3] List full chemical name.

Disposal Protocol:

  • Solids: Collect contaminated gloves, weighing boats, and bench mats in a sealed biohazard/chemical waste bag .[2][3] Do not throw in regular trash.

  • Liquids: Collect in a dedicated carboy compatible with the solvent (e.g., HDPE).[2]

  • Rinsate: The first two rinses of any glassware used with this compound must be collected as hazardous waste.[2] Subsequent rinses can go down the drain if permitted by local EHS.

References

  • PubChem. (n.d.).[2] 4,5,6,7-Tetrahydro-1H-indazole (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance.[2][8] United States Department of Labor.[2] Retrieved from [Link][2][3]

(Note: Specific toxicity data for the 3-butyl derivative is extrapolated from the parent compound 4,5,6,7-tetrahydro-1H-indazole (CAS 2305-79-5) due to the absence of a dedicated REACH registration dossier for this specific analog.)[2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.